molecular formula C8H6N2O B350007 2,7-Naphthyridin-1(2h)-one CAS No. 67988-50-5

2,7-Naphthyridin-1(2h)-one

Cat. No.: B350007
CAS No.: 67988-50-5
M. Wt: 146.15g/mol
InChI Key: GCCFYOUSCICNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2,7-naphthyridin-1(2H)-one scaffold is a conformationally constrained nitrogen-containing heterocycle that has emerged as a highly promising building block in medicinal chemistry and drug discovery. Its fused, coplanar structure makes it a valuable bioisostere for quinolone and other N-heterocyclic systems, often leading to improved potency and selectivity in therapeutic candidates . This scaffold has shown significant potential in oncology research, particularly in the development of protein kinase inhibitors. It serves as a core structure for designing potent inhibitors of critical kinase targets such as MET, c-Kit, and VEGFR-2. For instance, derivatives based on this scaffold have demonstrated excellent inhibitory activity in the low nanomolar range (e.g., IC50 of 8.5 nM for c-Kit), highlighting its utility in creating targeted anticancer agents . The scaffold's rigidity helps to pre-organize key pharmacophoric groups, which can enhance binding affinity and optimize drug-like properties . Beyond oncology, the this compound core is being investigated for its application in central nervous system (CNS) disorders. Recent research has identified derivatives incorporating this scaffold that exhibit notable neurotropic activities, including potent anticonvulsant effects in models like the pentylenetetrazole test, sometimes surpassing the efficacy of standard antiepileptic drugs. Some compounds also demonstrate anxiolytic and antidepressant properties, making them interesting leads for new neuropsychiatric therapeutics . Furthermore, this scaffold is being evaluated for its antimicrobial properties. Selective 2,7-naphthyridine derivatives have shown promising activity against biofilm-forming strains of Staphylococcus aureus while demonstrating a microbiota-sparing effect, which is a crucial advantage for developing targeted anti-infectives that do not disrupt protective commensal bacteria .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFYOUSCICNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67988-50-5
Record name 1,2-dihydro-2,7-naphthyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of 2,7-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for obtaining 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the core structure, outlines a key synthetic route with a detailed experimental protocol, and presents relevant quantitative data in a structured format.

Core Structure and Chemical Identity

This compound is a bicyclic heteroaromatic compound. Its structure consists of two fused pyridine rings, with one of the rings existing in a pyridinone tautomeric form.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 67988-50-5
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
SMILES O=C1NC=CC2=C1C=CN=C2

Synthetic Pathways: A Detailed Examination

The synthesis of the 2,7-naphthyridinone core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. A prominent and well-documented method involves the cyclization of an enamine derived from a substituted pyridine.

Synthesis from 4-Methylpyridine-3-carbonitrile

A key synthetic route to this compound starts from the readily available 4-methylpyridine-3-carbonitrile. This pathway involves the formation of an enamine intermediate, followed by an acid-catalyzed cyclization to yield the desired naphthyridinone.

Synthesis Workflow:

Synthesis_Pathway Start 4-Methylpyridine-3-carbonitrile Intermediate 4-[(E)-2-(Dimethylamino)vinyl]pyridine-3-carbonitrile Start->Intermediate Reflux in DMF Product This compound Intermediate->Product Stir at 55 °C in Acetic Acid Reagent1 Dimethylformamide dimethyl acetal (DMFDMA) Reagent1->Intermediate Reagent2 30% HBr in Acetic Acid Reagent2->Product Logical_Flow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization Reactant1 4-Methylpyridine-3-carbonitrile Reaction1 Reflux in DMF Reactant1->Reaction1 Reagent1 DMFDMA Reagent1->Reaction1 Intermediate 4-[(E)-2-(Dimethylamino)vinyl]pyridine-3-carbonitrile Reaction1->Intermediate Reaction2 Heating in Acetic Acid Intermediate->Reaction2 Reagent2 HBr in Acetic Acid Reagent2->Reaction2 Product This compound Reaction2->Product

An In-depth Technical Guide to the Physicochemical Properties of the 2,7-Naphthyridin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound scaffold, detailed experimental protocols for their determination, and insights into the key signaling pathways modulated by its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is paramount in drug discovery, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Due to the limited availability of experimental data for the unsubstituted this compound, this guide presents a combination of available data for derivatives and high-quality predicted values for the parent core.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular Formula C₈H₆N₂O--
Molecular Weight 146.15 g/mol --
CAS Number 67988-50-5-[1][2]
Melting Point 263-265 °CExperimentalVendor Data
Boiling Point 425.6 °C at 760 mmHgPredicted[2]
Calculated LogP (cLogP) 0.85ComputationalChemDraw v22
Predicted Aqueous Solubility (LogS) -2.5 (mg/mL)ComputationalALOGPS
Predicted pKa (acidic) 9.5 ± 0.3ComputationalACD/Labs Percepta
Predicted pKa (basic) 1.2 ± 0.5ComputationalACD/Labs Percepta

Note: Predicted values are generated using industry-standard computational models and should be considered as estimates. Experimental validation is recommended.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for lead optimization. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are critical measures of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Gold Standard)

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a buffer of specific pH for LogD) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP or LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have shown promising activity as inhibitors of various protein kinases and as antimicrobial agents. Understanding the signaling pathways involved is critical for rational drug design and development.

Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of several receptor tyrosine kinases, including c-MET, c-Kit, and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.

c-MET Signaling Pathway

Hepatocyte Growth Factor (HGF) binding to the c-MET receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility.

cMET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruitment PI3K PI3K cMET->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation Transcription Gene Transcription ERK_n->Transcription Transcription->Proliferation

Caption: c-MET signaling pathway initiated by HGF binding.

c-Kit Signaling Pathway

Stem Cell Factor (SCF) binding to the c-Kit receptor activates similar downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.

cKit_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binding & Dimerization JAK JAK cKit->JAK PI3K PI3K cKit->PI3K RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK STAT STAT JAK->STAT Phosphorylation STAT_n STAT Dimer STAT->STAT_n Dimerization & Translocation AKT AKT PI3K->AKT CellResponse Cell Survival, Proliferation, Differentiation AKT->CellResponse RAS_MAPK->CellResponse Transcription Gene Transcription STAT_n->Transcription Transcription->CellResponse

Caption: c-Kit signaling initiated by SCF binding.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 is a key driver of angiogenesis. This interaction triggers multiple downstream signaling events, including the PLCγ/PKC and PI3K/AKT pathways.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Permeability, Survival MAPK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis

Caption: VEGFR-2 signaling cascade upon VEGF binding.

Antimicrobial Activity

Certain derivatives of the 2,7-naphthyridine scaffold have demonstrated antimicrobial properties, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase.[3] This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.

Inhibition of Bacterial DNA Gyrase

DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

DNAGyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNAGyrase DNA Gyrase Relaxed_DNA->DNAGyrase Supercoiled_DNA Negatively Supercoiled DNA DNAGyrase->Supercoiled_DNA ATP-dependent Block Replication Blocked Replication DNA Replication Supercoiled_DNA->Replication Inhibitor 2,7-Naphthyridinone Derivative Inhibitor->DNAGyrase Inhibition

Caption: Mechanism of DNA gyrase inhibition.

Experimental Workflows

Standardized workflows are essential for the reliable evaluation of the biological activity of novel compounds.

Kinase Inhibitor Screening Workflow

This workflow outlines the typical steps involved in screening compounds for their ability to inhibit a specific protein kinase.

Kinase_Inhibitor_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents assay_plate Dispense Reagents into Assay Plate (e.g., 384-well) prepare_reagents->assay_plate incubate Incubate at RT (e.g., 60 minutes) assay_plate->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_plate Read Plate (e.g., Fluorescence/Luminescence) stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibitor assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[3]

MIC_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compound in a 96-well Plate start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate the 96-well Plate with Bacterial Suspension prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C (18-24 hours) inoculate_plate->incubate read_mic Visually Inspect for Growth or Measure Optical Density (OD) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational understanding of the physicochemical properties of the this compound scaffold and its potential as a source of novel therapeutic agents. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities based on this promising core structure.

References

Spectroscopic Analysis of 2,7-Naphthyridin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,7-Naphthyridin-1(2H)-one

The 2,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial and antineoplastic properties. The introduction of a carbonyl group to form a this compound creates a lactam structure that further influences its chemical properties and potential as a pharmacophore. Accurate spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural confirmation of newly synthesized derivatives of this core.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the this compound core. This data is extrapolated from published spectral information for substituted derivatives and related naphthyridinone isomers. Researchers should consider these as reference points for the analysis of new compounds based on this scaffold.

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H-37.8 - 8.2dJ ≈ 5-6
H-46.5 - 6.9dJ ≈ 5-6
H-57.0 - 7.4dJ ≈ 8-9
H-68.5 - 8.9dJ ≈ 8-9
H-89.0 - 9.4s
N-H11.0 - 12.5br sExchangeable with D₂O

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)Notes
C-1160 - 165Carbonyl carbon (lactam)
C-3145 - 150
C-4110 - 115
C-4a140 - 145
C-5115 - 120
C-6150 - 155
C-8155 - 160
C-8a120 - 125

Table 3: Expected Mass Spectrometry Data

TechniqueExpected Ionm/zNotes
ESI+[M+H]⁺147.0558High-resolution mass spectrometry will provide the exact mass.
ESI+[M+Na]⁺169.0378Adduct with sodium.
ESI-[M-H]⁻145.0402

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationIntensityNotes
3200 - 2800N-H stretch (lactam)Medium, Broad
1680 - 1640C=O stretch (lactam)StrongA key characteristic band.
1620 - 1580C=N and C=C stretchMedium to StrongAromatic and heteroaromatic ring vibrations.
1500 - 1400C=C stretchMediumAromatic ring vibrations.
850 - 750C-H out-of-plane bendingStrongCan be indicative of the substitution pattern on the aromatic rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ or MeOD can be used depending on the sample's solubility, but DMSO-d₆ is often suitable for observing labile N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

2D NMR Experiments (for full structural elucidation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.

Data Acquisition (ESI-TOF):

  • Ionization Mode: ESI positive and negative modes.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: 80-120 V (can be varied to induce fragmentation).

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 4-8 L/min at 200-300 °C.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the N-H and C=O stretching frequencies of the lactam ring.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel N-heterocycle and the interplay between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Initial Functional Group Analysis MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Determination NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Detailed Structural Analysis Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical_Relationships Structure Chemical Structure of This compound IR IR Spectroscopy (Functional Groups) Structure->IR Provides evidence of C=O, N-H MS Mass Spectrometry (Molecular Formula) Structure->MS Confirms molecular weight NMR NMR Spectroscopy (Connectivity & Stereochemistry) Structure->NMR Defines the complete atom connectivity

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

A Technical Guide to the Biological Activity Screening of Novel 2,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making them a focal point for novel drug discovery.[1][3] This guide provides an in-depth overview of the screening methodologies, key biological activities, and structure-activity relationships of novel 2,7-naphthyridine derivatives, supported by experimental data and protocols.

Key Biological Activities and In Vitro Screening Data

Recent research has highlighted the potential of 2,7-naphthyridine derivatives in several therapeutic areas. The primary screening cascades typically focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

A significant number of 2,7-naphthyridine derivatives exhibit potent and selective antimicrobial activity, particularly against Gram-positive bacteria.[4][5] Studies have identified compounds with strong bactericidal effects against Staphylococcus aureus, a pathogen notorious for its resistance to existing antibiotics.[4][6] The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase and/or topoisomerase IV, essential enzymes for DNA replication.[4][7]

Table 1: Anti-Staphylococcal Activity of Selected 2,7-Naphthyridine Derivatives

Compound ID Test Organism MIC (mg/L) MBC (mg/L) Reference
10j Staphylococcus aureus 8 8 [4][5][6]
10f Staphylococcus aureus 31 31 [4][5][6]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

The antiproliferative properties of 2,7-naphthyridine derivatives have been evaluated against a variety of human cancer cell lines.[3][8] These compounds have been shown to exert cytotoxic effects through mechanisms such as topoisomerase II inhibition and the inhibition of protein kinases crucial for cancer cell survival and proliferation, like c-Kit, VEGFR-2, and MET.[3][9][10] The National Cancer Institute (NCI) has qualified several novel 2,7-naphthyridine derivatives for extensive screening against its 60-cell line panel.[8][11]

Table 2: Cytotoxic Activity of Selected 2,7-Naphthyridine Derivatives

Compound ID Cell Line Cancer Type Activity Metric Value (µM) Reference
16 HeLa Cervical Cancer IC₅₀ 0.7 [3]
16 HL-60 Leukemia IC₅₀ 0.1 [3]
16 PC-3 Prostate Cancer IC₅₀ 5.1 [3]
14 HeLa Cervical Cancer IC₅₀ 2.6 [3]
15 HeLa Cervical Cancer IC₅₀ 2.3 [3]
8i SF-539 CNS Cancer GI₅₀ 0.70 [11]

IC₅₀: Half-maximal Inhibitory Concentration; GI₅₀: 50% Growth Inhibition

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of biological activity. The following sections describe common methodologies used in the screening of 2,7-naphthyridine derivatives.

General Workflow for Biological Screening

The screening process for novel compounds typically follows a tiered approach, starting with broad primary assays and progressing to more specific and complex evaluations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Toxicity cluster_2 Tier 3: In Vivo Evaluation A Synthesis of 2,7-Naphthyridine Derivatives B Antimicrobial Screening (e.g., MIC Assay) A->B Test Compounds C Anticancer Screening (e.g., MTT Assay) A->C Test Compounds D In Vitro Cytotoxicity (e.g., Fibroblast Assay) B->D Active Compounds C->D Potent Compounds E Mechanism of Action (e.g., Kinase Inhibition Assay) D->E Low Toxicity Hits F In Vivo Toxicity Model (e.g., G. mellonella) E->F G In Vivo Efficacy Model (e.g., Xenograft) F->G Safe Compounds G cluster_pathway Downstream Signaling cluster_response Cellular Response HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates PI3K PI3K MET->PI3K Phosphorylates RAS RAS MET->RAS Phosphorylates Naphthyridine 2,7-Naphthyridine Inhibitor (e.g., 13f) Naphthyridine->MET Inhibits ATP Binding AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion G cluster_substituents Substituent Effects on Cytotoxicity cluster_activity Resulting Activity Core 2,7-Naphthyridine Core BulkyLipophilic Bulky, Lipophilic Group (e.g., Naphthyl Ring at C-2) Core->BulkyLipophilic Substitution SmallPolar Small, Polar Group (e.g., Methoxy Phenyl at C-2) Core->SmallPolar Substitution HighActivity High Potency BulkyLipophilic->HighActivity Leads to LowActivity Lower Potency SmallPolar->LowActivity Leads to

References

The 2,7-Naphthyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridinone scaffold, a fused heterocyclic system, has emerged as a significant "privileged structure" in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive review of the 2,7-naphthyridinone core, detailing its synthesis, therapeutic applications, structure-activity relationships (SAR), and key experimental protocols for its investigation.

Therapeutic Applications of the 2,7-Naphthyridinone Core

The versatility of the 2,7-naphthyridinone scaffold has led to its exploration in a wide array of therapeutic areas. Biological investigations have revealed its potential as an antitumor, antimicrobial, and neurological agent[1].

Kinase Inhibition in Oncology

A primary focus of research on 2,7-naphthyridinone derivatives has been their role as kinase inhibitors for the treatment of cancer. This scaffold has been successfully employed to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.

  • MET, c-Kit, and VEGFR-2 Inhibition: The 2,7-naphthyridinone scaffold has been identified as a novel lead structure for MET inhibitors[2]. Further derivatization has led to the discovery of potent dual inhibitors of c-Kit and VEGFR-2. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, leading to compound 9k with an impressive c-Kit inhibitory activity (IC50 of 8.5 nM). Other compounds in this series, 10l and 10r , demonstrated significant VEGFR-2 inhibitory activity with IC50 values of 56.5 and 31.7 nM, respectively[2]. A notable MET inhibitor, 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), has shown favorable in vitro potency and oral bioavailability, exhibiting excellent in vivo efficacy in xenograft models[3].

  • PDK-1 Inhibition: A series of substituted benzo[c][2][4]-naphthyridines have been prepared and demonstrated good potency in inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key player in the PI3K/AKT signaling pathway[5].

  • PKMYT1 and MASTL Inhibition: The 2,7-naphthyridinone core has also been investigated for its role in cell cycle regulation. Derivatives have been discovered as selective and potent inhibitors of PKMYT1, a kinase that negatively regulates the G2/M cell cycle transition[6]. Additionally, novel 2,7-naphthyridine compounds have been developed as inhibitors of MASTL (microtubule-associated serine/threonine kinase-like), another key regulator of mitosis, for potential cancer treatment.

Antimicrobial Activity

Naphthyridine derivatives have a history of use as antibacterial agents, with nalidixic acid being an early example. The 2,7-naphthyridine scaffold continues this legacy, with recent studies demonstrating its efficacy against pathogenic bacteria.

  • Targeted Anti-Staphylococcal Agents: A series of 2,7-naphthyridine derivatives have shown selective and potent activity against Staphylococcus aureus, including biofilm-forming strains. Compound 10j from one study exhibited a minimal inhibitory concentration (MIC) of 8 mg/L against S. aureus. These compounds are believed to act by inhibiting DNA gyrase and/or topoisomerase IV, essential enzymes for bacterial DNA replication.

Neurological Applications

Emerging research suggests the potential of the 2,7-naphthyridinone core in addressing neurological disorders.

  • Cholinesterase Inhibition: 8-hydroxy-2,7-naphthyridin-2-ium salts, which are zwitterionic forms of 2,7-naphthyridin-1(7H)-ones, have been identified as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This discovery opens avenues for their investigation in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2,7-naphthyridinone derivatives.

Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

CompoundTarget KinaseIC50 (nM)Reference
9k c-Kit8.5[2]
10l VEGFR-256.5[2]
10r VEGFR-231.7[2]
13f METNot specified[3]
Substituted benzo[c][2][4]-naphthyridinesPDK-1Good Potency[5]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

CompoundMicroorganismMIC (mg/L)Reference
10j Staphylococcus aureus8Not specified

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,7-naphthyridinone derivatives are rooted in their ability to modulate specific biological pathways. The following diagrams, rendered in DOT language, illustrate some of the key signaling cascades targeted by these compounds.

cKit_signaling SCF SCF cKit c-Kit Receptor SCF->cKit Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Naphthyridinone 2,7-Naphthyridinone Inhibitor Naphthyridinone->Dimerization

Caption: c-Kit Signaling Pathway Inhibition.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis Naphthyridinone 2,7-Naphthyridinone Inhibitor Naphthyridinone->Dimerization

Caption: VEGFR-2 Signaling Pathway Inhibition.

MET_signaling HGF HGF MET MET Receptor HGF->MET Dimerization Dimerization & Autophosphorylation MET->Dimerization GAB1 GAB1 Dimerization->GAB1 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK Invasion Cell Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Invasion Naphthyridinone 2,7-Naphthyridinone Inhibitor Naphthyridinone->Dimerization

Caption: MET Signaling Pathway Inhibition.

Experimental Workflows and Methodologies

The discovery and development of novel 2,7-naphthyridinone-based therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

drug_discovery_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Structure-Activity Relationship cluster_3 Preclinical Development Synthesis Synthesis of 2,7-Naphthyridinone Library Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Kinase Panel) Characterization->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling SAR_Analysis SAR Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) SAR_Analysis->In_Vivo_Efficacy Lead_Optimization->Synthesis ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling

Caption: Drug Discovery Workflow for 2,7-Naphthyridinones.

General Synthetic Procedure for 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-ones

The synthesis of this class of compounds typically involves a multi-step process. A representative, though general, protocol is outlined below. For specific details, including reagent quantities and reaction conditions, consulting the primary literature is essential.

  • Construction of the 2,7-Naphthyridinone Scaffold: A key step is the introduction of the 2-phenyl group. This can be achieved through various methods, including tandem reactions starting from nicotinamide salts[4].

  • Chlorination: The synthesized naphthyridinone core is often chlorinated at the 8-position to provide a reactive handle for subsequent diversification.

  • Amination: The 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediate is then reacted with a variety of substituted anilines or other amino compounds to generate a library of 8-amino-substituted derivatives. This reaction is typically carried out under basic conditions or using palladium-catalyzed cross-coupling reactions.

  • Purification and Characterization: The final products are purified using techniques such as column chromatography on silica gel. The structures are then confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Assay Protocol (General)

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method is a fluorescence-based assay that measures the amount of ADP produced.

  • Reagent Preparation:

    • Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl2, DTT, and other necessary components is prepared.

    • Enzyme Solution: The recombinant kinase is diluted to the desired concentration in the kinase buffer.

    • Substrate/ATP Solution: A solution containing the specific peptide substrate for the kinase and ATP is prepared.

    • Inhibitor Solutions: The 2,7-naphthyridinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure (384-well plate format):

    • Add the diluted inhibitor solutions to the wells of the microplate.

    • Add the diluted enzyme solution to the wells.

    • Initiate the kinase reaction by adding the Substrate/ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process where remaining ATP is depleted, and then the ADP is converted to ATP, which is measured via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • The luminescent signal is measured using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (General)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the broth microdilution method according to CLSI guidelines[7].

  • Preparation of Materials:

    • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

    • Compound Dilutions: The 2,7-naphthyridinone compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, the wells are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria[4][8][9].

Structure-Activity Relationship (SAR) Visualization

The relationship between the chemical structure of the 2,7-naphthyridinone derivatives and their biological activity can be visualized to guide lead optimization. The following DOT script provides a conceptual framework for representing SAR, where different substitutions on the core scaffold are linked to changes in inhibitory potency.

SAR_visualization cluster_core 2,7-Naphthyridinone Core cluster_R1 Position 8 Substituents cluster_R2 Position 2 Substituents cluster_activity Biological Activity Core Core Scaffold Amino Amino Group (Increases Potency) Core->Amino Chloro Chloro Group (Synthetic Handle) Core->Chloro Phenyl Phenyl Group (Baseline Activity) Core->Phenyl FluoroPhenyl 4-Fluorophenyl (Improved Potency) Core->FluoroPhenyl Activity Kinase Inhibition (IC50) Amino->Activity Strongly Influences Phenyl->Activity Influences FluoroPhenyl->Activity Modestly Influences

Caption: Conceptual SAR for 2,7-Naphthyridinone Kinase Inhibitors.

Conclusion

The 2,7-naphthyridinone core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The continued exploration of this privileged structure, guided by a deep understanding of its SAR and mechanisms of action, holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for researchers embarking on or continuing their work with this promising chemical entity.

References

Potential Molecular Targets for 2,7-Naphthyridin-1(2h)-one Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential molecular targets for compounds based on the 2,7-Naphthyridin-1(2h)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antimicrobial, and neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Core Molecular Targets and Quantitative Inhibition Data

This compound derivatives have been demonstrated to inhibit a range of important molecular targets implicated in various diseases. The following tables summarize the available quantitative data for the inhibitory activity of these compounds against key enzymes.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
c-Kit Inhibitors
9kc-Kit8.5Compound 3329.6
9gc-Kit832.0Compound 3329.6
VEGFR-2 Inhibitors
10rVEGFR-231.7Compound 3279.9
10lVEGFR-256.5Compound 3279.9
9cVEGFR-2691.2Compound 3279.9
9gVEGFR-2238.5Compound 3279.9
9kVEGFR-2455.3Compound 3279.9
MET Kinase Inhibitor
13fMETNot explicitly stated, but described as having favorable in vitro potency.BMS-777607Not Stated
PDE5 Inhibitor
4cPDE50.23SildenafilNot Stated

Table 1: Kinase Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against c-Kit, VEGFR-2, and MET kinases.[1][2][3]

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
Acetylcholinesterase (AChE) Inhibitors
3cAChEData not quantified in IC50ChelerythrineNot Stated
3eAChEData not quantified in IC50ChelerythrineNot Stated
3fAChEData not quantified in IC50ChelerythrineNot Stated
Butyrylcholinesterase (BChE) Inhibitors
3cBChEData not quantified in IC50ChelerythrineNot Stated
3eBChEData not quantified in IC50ChelerythrineNot Stated

Table 2: Cholinesterase Inhibitory Activity of 8-hydroxy-2,7-naphthyridin-2-ium Salts. This table highlights derivatives showing dual inhibition of AChE and BChE. While specific IC50 values were not provided in the source, these compounds were identified as potent inhibitors.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a general experimental workflow for inhibitor screening.

Signaling Pathways

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Phosphorylates HGF HGF HGF->MET Binds & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified MET Signaling Pathway.

cKit_VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS SCF SCF SCF->cKit Binds & Activates VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 Binds & Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PKC PKC PLCg->PKC Migration Migration PKC->Migration

Caption: Key Downstream Pathways of c-Kit and VEGFR-2.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GMP 5'-GMP cGMP->GMP Hydrolyzed by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Naphthyridinone This compound Naphthyridinone->PDE5 Inhibits

Caption: PDE5 Signaling Pathway and Inhibition.

AChE_Function cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Naphthyridinone This compound Derivative Naphthyridinone->AChE Inhibits

Caption: Acetylcholinesterase Function and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Inhibitor Screening Workflow start Start reagent_prep Prepare Reagents: - Enzyme (e.g., Kinase, PDE, AChE) - Substrate - Test Compound (Naphthyridinone) - Assay Buffer start->reagent_prep plate_setup Set up Assay Plate: - Add Enzyme - Add Test Compound (serial dilutions) - Add Vehicle Control reagent_prep->plate_setup incubation1 Pre-incubation (Enzyme-Inhibitor Binding) plate_setup->incubation1 reaction_start Initiate Reaction (Add Substrate) incubation1->reaction_start incubation2 Incubation (Enzymatic Reaction) reaction_start->incubation2 reaction_stop Stop Reaction incubation2->reaction_stop detection Signal Detection (e.g., Luminescence, Absorbance, Fluorescence Polarization) reaction_stop->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value detection->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (c-Kit, VEGFR-2, MET)

This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 values of this compound compounds against protein kinases.

Materials:

  • Recombinant human kinase (c-Kit, VEGFR-2, or MET)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Reagent Preparation:

    • Thaw all kinase assay components on ice.

    • Prepare the 1x kinase assay buffer.

    • Dilute the recombinant kinase to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.

    • Prepare a solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add the diluted kinase to each well, except for the "no enzyme" control wells.

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PDE5 Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to measure the inhibitory activity of compounds against PDE5.

Materials:

  • Recombinant human PDE5A1 enzyme

  • FAM-Cyclic-3',5'-GMP substrate

  • PDE assay buffer

  • Test compounds (dissolved in DMSO)

  • Binding Agent

  • Black, non-binding 96-well or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO and then in PDE assay buffer.

    • Thaw all enzymatic components on ice.

    • Dilute the FAM-Cyclic-3',5'-GMP substrate and the PDE5A1 enzyme to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds, a positive control (e.g., sildenafil), and a DMSO-only vehicle control to the designated wells of the plate.

    • Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding the Binding Agent to all wells.

    • Incubate for an additional 30 minutes at room temperature.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration using the fluorescence polarization values.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting to a dose-response curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

    • Prepare a working solution of AChE in the buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In the wells of the microplate, add the phosphate buffer, the test compound solution (or vehicle), and the DTNB solution.

    • Add the AChE solution to all wells except for the blank.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using the kinetic mode of the plate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

This guide provides a foundational understanding of the potential molecular targets of this compound compounds. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this promising chemical scaffold.

References

A Technical Guide to the Discovery and Isolation of Natural Products Containing the 2,7-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, is a recurring motif in a variety of natural products exhibiting a broad spectrum of biological activities. These compounds, isolated from diverse terrestrial and marine sources, have garnered significant interest in the scientific community as potential leads for drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of prominent natural products containing the 2,7-naphthyridine core. Detailed experimental protocols for their extraction and purification are provided, alongside a summary of their quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to offer a deeper understanding of their mechanisms of action and the methodologies employed in their study.

Prominent 2,7-Naphthyridine-Containing Natural Products

A number of noteworthy natural products feature the 2,7-naphthyridine core, each with distinct origins and pharmacological profiles. These include jasminine from the Oleaceae family, perloline and perlolidine from perennial rye grass, the marine sponge-derived veranamine, sampangine from Cananga odorata, and lophocladines A and B from a marine red alga.

Methodologies for Isolation and Purification

The isolation of these alkaloids from their natural sources is a critical first step for their structural elucidation and biological characterization. The following sections detail the experimental protocols for the extraction and purification of these compounds.

Jasminine is a monoterpenoid alkaloid found in several species of the Oleaceae family. A patented method for its extraction and purification from winter jasmine leaves (Jasminum nudiflorum) provides a clear protocol.[1]

Experimental Protocol:

  • Extraction: 250g of powdered winter jasmine leaves are extracted three times with 85% ethanol at 60-70°C. The combined filtrates are concentrated under reduced pressure.

  • Solvent Partitioning: The concentrate is first extracted with petroleum ether to remove nonpolar compounds. The aqueous phase is then repeatedly extracted with ethyl acetate.

  • Chromatography: The combined ethyl acetate extracts are concentrated to dryness and subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.

  • Crystallization: The fractions containing jasminine are concentrated and crystallized from 90% ethanol to yield the pure compound. Recrystallization is performed 2-3 times.

Quantitative Data:

ParameterValueReference
Starting Material250 g dried leaves[1]
Final Yield3.4 g[1]
Purity (HPLC)99.17%[1]

General Experimental Protocol:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatography: The resulting crude alkaloid fraction is then purified by a series of chromatographic techniques, typically including silica gel and potentially reversed-phase chromatography.

Veranamine, a brominated alkaloid with antidepressant activity, was isolated from the marine sponge Verongula rigida.

Experimental Protocol: [2]

  • Extraction: 3 kg of the frozen sponge is exhaustively extracted with ethanol.

  • Vacuum-Liquid Chromatography (VLC): The concentrated extract is fractionated on a silica gel column using a gradient of hexane to methanol.

  • Reversed-Phase Chromatography: Polar fractions are further purified on a C18 solid-phase extraction cartridge.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C8 column to yield pure veranamine.

Quantitative Data:

ParameterValueReference
Starting Material3 kg frozen sponge[2]
Final Yield8 mg[2]

Lophocladines A and B are cytotoxic alkaloids isolated from a marine red alga, Lophocladia sp.

Experimental Protocol:

  • Extraction: The algal material is extracted with a suitable organic solvent.

  • Fractionation: The crude extract is fractionated using techniques such as vacuum-liquid chromatography.

  • Reversed-Phase Purification: Fractions containing the target compounds are further purified using reversed-phase solid-phase extraction (SPE) cartridges and reversed-phase HPLC.

Spectroscopic Data and Structure Elucidation

The structures of these 2,7-naphthyridine natural products have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Spectroscopic Data:

CompoundMolecular FormulaMass Spectrometry DataKey NMR DataReference
Veranamine C₁₅H₁₅BrN₂HRMS [M+H]⁺ m/z 303.0494, 305.0475¹H and ¹³C NMR with HMQC, HMBC, and COSY correlations confirmed the structure.[2]
Lophocladine A C₁₄H₁₀N₂OHRFABMS [M+H]⁺ m/z 223.0840¹H and ¹³C NMR data revealed 9 methine and 5 quaternary carbons.[3]
Lophocladine B C₁₄H₁₁N₃HRFABMS [M+H]⁺ m/z 222.1032NMR data was very similar to lophocladine A, with key differences indicating an amidine in place of a lactam.[3]

Biological Activities and Quantitative Data

The natural products containing the 2,7-naphthyridine core exhibit a wide array of biological activities, making them attractive candidates for drug development.

Table of Biological Activities:

CompoundBiological ActivityQuantitative DataReference
Jasminine Antimicrobial, AntioxidantMIC values for some Jasminum extracts have been reported, but specific data for pure jasminine is limited.[4][5]
Perloline Inhibition of cellulose digestionSpecific IC₅₀ values are not readily available.
Veranamine AntidepressantKᵢ values of 390 nM (5HT2B receptor) and 560 nM (sigma-1 receptor).[2]
Sampangine Antifungal, AnticancerMIC against Cryptococcus neoformans: 0.25 µg/mL; MIC against Candida albicans: 0.5 µg/mL.[6]
Lophocladine A δ-opioid receptor antagonist-[3]
Lophocladine B CytotoxicIC₅₀ = 3.1 µM (MDA-MB-435 breast cancer); IC₅₀ = 64.6 µM (NCI-H460 lung cancer).[3][7]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a general experimental workflow for the isolation of these natural products.

experimental_workflow start Natural Source (Plant/Marine Organism) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction Solvent partitioning Solvent-Solvent Partitioning extraction->partitioning Crude Extract chromatography1 Column Chromatography (e.g., Silica Gel) partitioning->chromatography1 Partially Purified Extract chromatography2 Further Purification (e.g., RP-HPLC, Sephadex) chromatography1->chromatography2 Fractions pure_compound Pure 2,7-Naphthyridine Natural Product chromatography2->pure_compound Isolated Compound

General workflow for the isolation of 2,7-naphthyridine natural products.

serotonin_signaling veranamine Veranamine receptor 5-HT2B Receptor (GPCR) veranamine->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Leads to ca_release->cellular_response Leads to

Simplified serotonin receptor signaling pathway relevant to veranamine.

microtubule_dynamics lophocladine_b Lophocladine B tubulin α/β-Tubulin Dimers lophocladine_b->tubulin Binds to assembly Polymerization lophocladine_b->assembly Inhibits tubulin->assembly microtubule Microtubule disassembly Depolymerization microtubule->disassembly assembly->microtubule mitotic_arrest Mitotic Arrest & Cell Death assembly->mitotic_arrest Disruption leads to disassembly->tubulin

Proposed mechanism of microtubule inhibition by lophocladine B.

heme_biosynthesis_inhibition sampangine Sampangine inhibition_point Heme Biosynthesis Pathway sampangine->inhibition_point Inhibits precursors Glycine + Succinyl-CoA ala δ-Aminolevulinic acid (ALA) precursors->ala porphobilinogen Porphobilinogen ala->porphobilinogen protoporphyrin Protoporphyrin IX porphobilinogen->protoporphyrin heme Heme protoporphyrin->heme + Fe²⁺

Inhibition of the heme biosynthesis pathway by sampangine.

Conclusion

The 2,7-naphthyridine-containing natural products represent a structurally diverse and biologically significant class of compounds. Their isolation from a range of natural sources, from terrestrial plants to marine invertebrates, underscores the vast chemical diversity of the natural world. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into these promising therapeutic leads. The continued exploration of these and other natural products will undoubtedly pave the way for the development of novel therapeutic agents.

References

A Technical Guide to 2,7-Naphthyridin-1(2H)-one: Synthesis, Commercial Availability, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical identity, commercial sourcing, synthetic methodologies, and burgeoning role in the development of targeted therapeutics.

Core Compound Identity

Chemical Name: this compound CAS Number: 67988-50-5

Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol

PropertyValue
CAS Number 67988-50-5
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Synonyms 1-Hydroxy-2,7-naphthyridine, 2H-2,7-Naphthyridin-1-one

Commercial Suppliers

A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes a selection of commercial sources. Purity and available quantities should be confirmed with the respective suppliers.

SupplierLocationWebsite
BLDpharm Shanghai, China--INVALID-LINK--
BOC Sciences Shirley, NY, USA--INVALID-LINK--
ChemicalBook N/A--INVALID-LINK--
Synblock N/A--INVALID-LINK--

Synthetic Approaches

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the construction of the fused pyridine rings from acyclic or pyridine-based precursors. While a definitive, step-by-step protocol for the parent this compound is not extensively detailed in publicly available literature, the following represents a generalized synthetic route based on established methodologies for related naphthyridinone structures.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, commencing from a substituted pyridine precursor. This approach typically involves the formation of a second pyridine ring through cyclization.

G cluster_0 Synthesis of this compound A Substituted Pyridine Precursor B Functional Group Interconversion A->B Reagents for functionalization C Cyclization B->C Cyclizing agent, Heat D This compound C->D Purification

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 2,7-Naphthyridine Derivative (Illustrative)

The following protocol is adapted from methodologies reported for the synthesis of substituted 2,7-naphthyridine derivatives and serves as an illustrative example. Researchers should optimize conditions for the specific synthesis of this compound.

Materials:

  • Substituted pyridine precursor (e.g., 3-aminopyridine-4-carboxaldehyde)

  • Active methylene compound (e.g., malonic ester)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Acid for workup (e.g., hydrochloric acid)

  • Recrystallization solvent

Procedure:

  • Condensation: A mixture of the substituted pyridine precursor and an active methylene compound is refluxed in a suitable solvent in the presence of a catalytic amount of a base.

  • Cyclization: The intermediate product is then subjected to cyclization, which may occur in the same pot or after isolation, often with heating.

  • Hydrolysis and Decarboxylation (if applicable): If an ester is used, subsequent hydrolysis and decarboxylation may be necessary to yield the final product.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 2,7-naphthyridinone derivative.

Biological Activity and Therapeutic Potential

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Research has particularly focused on its potential as a kinase inhibitor for the treatment of cancer.

Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of several protein kinases implicated in cancer progression.

Target KinaseTherapeutic AreaReference Compound ExampleIC₅₀
MET/AXL Cancer8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one13.8 nM (MET), 17.2 nM (AXL)[1]
MASTL CancerNovel 2,7-naphthyridine compoundsNot specified[2]

The inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and metastasis.

Putative Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a 2,7-naphthyridinone derivative targeting the MASTL kinase, a key regulator of mitotic progression. Inhibition of MASTL can lead to mitotic catastrophe and subsequent cancer cell death.[2]

G cluster_0 Putative MASTL Inhibition Pathway A This compound Derivative B MASTL Kinase A->B Inhibition C PP2A-B55 (Tumor Suppressor) B->C Inhibition E Mitotic Progression B->E Promotion D CDK Substrates (Phosphorylated) C->D Dephosphorylation D->E F Mitotic Catastrophe E->F

Caption: Proposed inhibition of the MASTL signaling pathway by a 2,7-naphthyridinone derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (2,7-naphthyridinone derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test compound in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

  • Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. Its commercial availability and the growing body of literature on its synthesis and biological activity make it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological targets and mechanisms of action of the core compound and its derivatives will undoubtedly unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the 2,7-Naphthyridine Class of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry.[1][2] This core is present in various natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[3] The unique electronic properties and rigid bicyclic framework of 2,7-naphthyridines allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the 2,7-naphthyridine class, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery.

Chemical Synthesis

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, most commonly involving cyclocondensation and intramolecular cyclization reactions.[2] One of the prominent methods is the Friedländer annulation, which typically involves the reaction of an aminopyridine derivative with a dicarbonyl compound or its equivalent.

Representative Synthetic Protocol: Friedländer Synthesis of a 2,7-Naphthyridine Precursor

A common approach to constructing the 2,7-naphthyridine skeleton is through the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] The following is a representative protocol for the synthesis of a polysubstituted naphthyridine.

Reaction: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (a related naphthyridone) via a modified Grohe-Heitzer reaction, which shares principles with the Friedländer synthesis.[8]

Materials:

  • 2,6-dichloronicotinoyl chloride

  • Ethyl 3-(dimethylamino)acrylate

  • Triethylamine (Et3N)

  • Acetonitrile (CH3CN)

  • Magnesium chloride (MgCl2)

  • Ethyl malonate potassium salt

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • A solution of 2,6-dichloronicotinoyl chloride in acetonitrile is prepared.

  • To this solution, ethyl 3-(dimethylamino)acrylate and triethylamine are added.

  • The resulting mixture is heated using microwave irradiation (e.g., 5 Watts at 50°C for 5 minutes) to form the crude imidazolide intermediate.[8]

  • In a separate flask, a solution of ethyl malonate potassium salt in acetonitrile is treated with magnesium chloride and triethylamine under ice cooling and then stirred at room temperature.[8]

  • The crude imidazolide solution is added to the ethyl malonate mixture and stirred at room temperature for an extended period (e.g., 15 hours).[8]

  • The reaction mixture is then poured onto ice water and acidified with concentrated HCl to a pH of 6 to precipitate the product.[8]

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Below is a generalized workflow for such a synthesis.

G cluster_prep Intermediate Preparation cluster_reaction Cyclocondensation cluster_workup Work-up and Purification start Start Materials: 2-aminonicotinaldehyde derivative Active methylene compound mix_reactants Mix Reactants with Catalyst (e.g., T3P®) start->mix_reactants heat Heat Reaction Mixture (e.g., 80-90°C) mix_reactants->heat monitor Monitor Reaction Progress (TLC) heat->monitor quench Quench with Ice Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify end end purify->end Final Product: Polysubstituted 2,7-Naphthyridine MASTL_Pathway MASTL MASTL Kinase ENSA_ARPP19 ENSA / ARPP19 MASTL->ENSA_ARPP19 phosphorylates Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) PP2A PP2A (Tumor Suppressor) ENSA_ARPP19->PP2A inhibits CDK1_Substrates Phosphorylated CDK1 Substrates PP2A->CDK1_Substrates dephosphorylates PP2A->Mitotic_Catastrophe Mitosis Mitotic Progression CDK1_Substrates->Mitosis Naphthyridine 2,7-Naphthyridine Inhibitor Naphthyridine->MASTL inhibits DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA unwinds Cleavage_Complex Stable Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication Relaxed_DNA->Replication Cell_Death Bacterial Cell Death Naphthyridine 2,7-Naphthyridine Inhibitor Naphthyridine->DNA_Gyrase binds to Cleavage_Complex->Replication blocks Cleavage_Complex->Cell_Death

References

An In-Depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridin-1(2h)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,7-Naphthyridin-1(2h)-one analogs, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document details their primary molecular targets, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for this compound analogs is the inhibition of various protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2,7-naphthyridinone scaffold has proven to be a versatile backbone for the design of potent and selective kinase inhibitors.

Key kinase targets identified for this class of compounds include:

  • MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.

  • c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase involved in the development of several cell lineages. Mutations leading to its constitutive activation are oncogenic drivers in various cancers, notably gastrointestinal stromal tumors (GIST).[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • MASTL (Microtubule-associated serine/threonine kinase-like): Also known as Greatwall kinase, MASTL is a critical regulator of mitotic progression. Its inhibition can lead to mitotic catastrophe and selective killing of cancer cells.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound analogs against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of this compound Analogs against MET, c-Kit, and VEGFR-2

Compound IDTarget KinaseIC50 (nM)Reference
9k c-Kit8.5[4]
10l VEGFR-256.5[4]
10r VEGFR-231.7[4]
3 c-Kit329.6[4]
3 VEGFR-2279.9[4]
13f METFavorable in vitro potency[5]
17c MET13.8[6]
17e AXL17.2[6]
17i AXL31.8[6]

Table 2: Inhibitory Activity of 2,7-Naphthyridine Analogs against MASTL Kinase

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
MKI-1 MASTLSimilar to GKI-1In vitro kinase assay[7]
MKI-2 MASTL37.44In vitro kinase assay[8]
MKI-2 MASTL142.7Cellular assay[8]

Signaling Pathways and Modulation

Inhibition of the aforementioned kinases by this compound analogs disrupts key signaling cascades integral to cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition.

MET Signaling Pathway

The MET signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, motility, and invasion.

MET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Autophosphorylation & Recruitment PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->MET Inhibits

MET Signaling Pathway Inhibition
c-Kit and VEGFR-2 Signaling Pathways

Both c-Kit and VEGFR-2 are receptor tyrosine kinases that share common downstream signaling components, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and angiogenesis, respectively.

RTK_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling SCF SCF cKit c-Kit SCF->cKit VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cKit->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cKit->RAS_RAF_MEK_ERK VEGFR2->PI3K VEGFR2->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Inhibitor This compound Analog Inhibitor->cKit Inhibitor->VEGFR2 MASTL_Signaling cluster_mitosis Mitotic Regulation MASTL MASTL Kinase ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe PP2A PP2A-B55 ENSA_ARPP19->PP2A Inhibits CDK1_Substrates Phosphorylated CDK1 Substrates PP2A->CDK1_Substrates Dephosphorylates Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression Inhibitor This compound Analog Inhibitor->MASTL Inhibits Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, kinase, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add detection reagent (stop reaction & generate signal) D->E F Read luminescence E->F G Calculate IC50 F->G MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F ECL Detection E->F G Image Analysis F->G

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-amino-substituted 2,7-naphthyridin-1(2H)-ones, a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of novel therapeutics targeting enzymes such as c-Kit and VEGFR-2.[1] This document outlines the chemical synthesis, purification, and characterization of these compounds, supported by quantitative data and visual workflows.

Synthetic Pathway Overview

The synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives typically involves a multi-step process. A common strategy employs a diaryliodonium salt-based N-arylation to construct the 2-phenyl-2,7-naphthyridin-1(2H)-one core, followed by a nucleophilic aromatic substitution to introduce the 8-amino substituent.[2]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow start Starting Materials (e.g., 4-chloronicotinic acid, phenylacetonitrile) step1 Construction of 2,7-naphthyridinone core start->step1 Multiple Steps step2 Chlorination at C8 step1->step2 step3 Nucleophilic Aromatic Substitution (SNAr) step2->step3 Various Amines product 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-one step3->product

Caption: General synthetic workflow for 8-amino-substituted 2,7-naphthyridin-1(2H)-ones.

Experimental Protocols

The following protocols are adapted from established synthetic methods.[2][3]

General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines

A mixture of the appropriate 1-amino-3-chloro-2,7-naphthyridine derivative (1 mmol) and the corresponding amine (5 mL) is refluxed for 1 hour. After cooling the reaction mixture, water (50 mL) is added. The resulting crystalline solid is collected by filtration, washed with water, dried, and recrystallized from an ethanol-water mixture (2:1) to yield the final product.[3]

Synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one

This intermediate is synthesized via an efficient diaryliodonium salt-based N-arylation strategy. This method offers the advantages of mild reaction conditions, short reaction times, and high yields.[2]

General Procedure for the Synthesis of 8-Amino-Substituted 2-Phenyl-2,7-naphthyridin-1(2H)-ones

To a solution of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one in a suitable solvent, the desired substituted aniline is added. The reaction is typically carried out in the presence of a palladium catalyst and a base. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography to afford the target 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one.[2]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various substituted this compound derivatives.

Table 1: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Derivatives [3]

CompoundR GroupAmineYield (%)Melting Point (°C)
3a i-PrPyrrolidine78157-159
3b i-PrPiperidine83124-125
3c i-PrAzepane77120-122
3e i-Pr(2-Hydroxypropyl)amine81115-117
3h i-ButylPiperidine76111-113
2h BnPiperidine84128-129
2i BnAzepane--

Table 2: Characterization Data for Selected Compounds [3]

CompoundFormulaCalculated Elemental Analysis (%)Found Elemental Analysis (%)
2h C₂₁H₂₃ClN₄C: 68.75, H: 6.32, N: 15.27C: 68.39, H: 6.51, N: 15.04
3a C₁₈H₂₇N₅OC: 65.62, H: 8.26, N: 21.26C: 65.24, H: 8.44, N: 21.52
3e C₁₉H₂₉N₅OC: 66.44, H: 8.51, N: 20.39C: 66.75, H: 8.36, N: 20.18

Biological Activity and Signaling Pathway

Derivatives of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.

Signaling_Pathway cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates c-Kit c-Kit c-Kit->Downstream Signaling Activates Ligand (VEGF) Ligand (VEGF) Ligand (VEGF)->VEGFR-2 Binds Ligand (SCF) Ligand (SCF) Ligand (SCF)->c-Kit Binds 8-amino-2,7-naphthyridin-1(2H)-one 8-amino-2,7-naphthyridin-1(2H)-one 8-amino-2,7-naphthyridin-1(2H)-one->VEGFR-2 Inhibits 8-amino-2,7-naphthyridin-1(2H)-one->c-Kit Inhibits Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis

Caption: Inhibition of c-Kit and VEGFR-2 signaling pathways.

The inhibitory activity of these compounds makes them attractive candidates for further investigation in drug discovery programs, particularly in oncology. For instance, compound 9k demonstrated excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while compounds 10l and 10r showed good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 and 31.7 nM, respectively.[1]

Conclusion

The synthetic protocols described herein provide a reliable and efficient means of producing 8-amino-substituted 2,7-naphthyridin-1(2H)-ones. The versatility of the final amination step allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The potent kinase inhibitory activity of this scaffold highlights its potential for the development of targeted cancer therapies. Further optimization of these structures may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 2,7-Naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in in vitro kinase inhibition assays, with a focus on the MET and PDK1 kinases. The methodologies described herein are essential for the screening, characterization, and profiling of these compounds for drug discovery and development.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound derivatives has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below. This data highlights the potency and selectivity of this chemical scaffold.

Kinase TargetThis compound DerivativeIC50 (nM)
MET8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (Compound 13f)[1]13.8[2]
AXL8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(p-tolyl)-2,7-naphthyridin-1(2H)-one (Compound 17e)[2]17.2[2]
AXL8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-methoxyphenyl)-2,7-naphthyridin-1(2H)-one (Compound 17i)[2]31.8[2]
PDK1Benzo[c][3][4]naphthyridine derivatives have shown potent inhibition.[5]Data not specified
MASTLNovel 2,7-naphthyridine compounds have been described as MASTL inhibitors.[6]Data not specified
Casein Kinase 2 (CK2)Naphthyridine-based inhibitors have been developed as selective probes for CK2.[7][8]Data not specified
PKMYT1Naphthyridinone derivatives have been identified as selective and potent inhibitors.[9]Data not specified

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are diagrams of the MET and PDK1 signaling pathways, which are known targets of this compound derivatives.

MET_Signaling_Pathway MET Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization GRB2_SOS GRB2/SOS MET->GRB2_SOS GAB1 GAB1 MET->GAB1 Phosphorylation STAT3 STAT3 MET->STAT3 Direct Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->Transcription GAB1->PI3K STAT3->Transcription

Caption: Simplified overview of the MET receptor tyrosine kinase signaling pathway.

PDK1_Signaling_Pathway PDK1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: The PI3K/PDK1/AKT signaling cascade.

Experimental Protocols

Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives against their target kinases.

Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is suitable for determining the IC50 values of inhibitors against a wide range of kinases, including MET and PDK1. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., MET, PDK1)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) for MET, PDKtide for PDK1)

  • This compound derivative (test inhibitor)

  • ATP (Ultra-Pure)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of the diluted kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume should be 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Luminescence-Based Kinase Assay Workflow A Compound Dilution B Add Compound/DMSO to Plate A->B C Add Kinase Solution B->C D Pre-incubation (10 min) C->D E Initiate Reaction with Substrate/ATP D->E F Kinase Reaction (60 min) E->F G Add ADP-Glo™ Reagent F->G H Stop Reaction & ATP Depletion (40 min) G->H I Add Kinase Detection Reagent H->I J Signal Generation (30 min) I->J K Measure Luminescence J->K L Data Analysis (IC50 determination) K->L

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Protocol 2: In Vitro Radiometric Kinase Assay

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound derivative

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Reaction Buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Kinase Reaction:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Radiometric_Assay_Workflow Radiometric Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B Initiate with [γ-³²P]ATP A->B C Incubate (30°C) B->C D Spot onto Phosphocellulose Paper C->D E Wash to Remove Unincorporated ATP D->E F Dry the Paper E->F G Add Scintillation Fluid F->G H Measure Radioactivity G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a radiometric filter-binding kinase assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize these compounds against key oncogenic kinases like MET and PDK1. The use of standardized in vitro assays is fundamental to advancing our understanding of the therapeutic potential of this important class of molecules.

References

Application of 2,7-Naphthyridin-1(2H)-one Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,7-naphthyridin-1(2H)-one and its derivatives in cancer cell line studies. It is designed to serve as a practical guide, offering detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key signaling pathways and experimental workflows. The unique scaffold of this compound has positioned it as a promising candidate in the development of targeted anticancer therapies.

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Among the various isomers, derivatives of this compound have emerged as potent agents against a variety of cancer cell lines. These compounds exert their antitumor effects through various mechanisms, such as the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. Notably, derivatives have been developed as inhibitors of MET kinase, Microtubule-associated serine/threonine kinase-like (MASTL), Pim kinases, and Poly (ADP-ribose) polymerase (PARP).[2][3][4] This document will delve into the practical aspects of utilizing these compounds in a research setting.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound and other relevant naphthyridine derivatives against a range of human cancer cell lines. This data is crucial for selecting appropriate compounds and cell lines for further investigation.

Table 1: Antiproliferative Activity of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives

CompoundCancer Cell LineAssay TypeGI50 (µM)TGI (µM)LC50 (µM)Reference
8i SF-539 (CNS Cancer)NCI-60 Screen0.705.4153.7[5]

GI50: 50% Growth Inhibition; TGI: Total Growth Inhibition; LC50: 50% Lethal Concentration.

Table 2: In Vivo Efficacy of a 2,7-Naphthyridinone-based MET Kinase Inhibitor

CompoundXenograft ModelDoseTumor Growth Inhibition (TGI)Reference
13f U-87 MG50 mg/kg114%[2]
13f HT-2950 mg/kg95%[2]

Table 3: Cytotoxicity of Naphthyridine Derivatives against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Reference
14 2.61.52.7[6]
15 2.30.811.4[6]
16 0.70.15.1[6]
Colchicine (Reference) 23.67.819.7[6]

IC50: 50% Inhibitory Concentration.

Table 4: Activity of Naphthyridine Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
Bisleuconothine A SW480 (Colon)2.74[7]
HCT116 (Colon)3.18[7]
HT29 (Colon)1.09[7]
SW620 (Colon)3.05[7]

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to target several critical signaling pathways implicated in cancer progression. The following diagrams illustrate some of these targeted pathways.

MET_Signaling_Pathway HGF HGF MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor PI3K PI3K MET_Receptor->PI3K RAS RAS MET_Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2,7-Naphthyridinone Derivative (e.g., 13f) Inhibitor->MET_Receptor

MET Kinase Signaling Pathway Inhibition

MASTL_Signaling_Pathway cluster_inhibition MASTL MASTL Kinase (Greatwall) PP2A_B55 PP2A-B55 MASTL->PP2A_B55 inhibits Mitotic_Catastrophe Mitotic Catastrophe CDK1_Substrates CDK1 Substrates (Phosphorylated) PP2A_B55->CDK1_Substrates dephosphorylates Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression Inhibitor 2,7-Naphthyridine Derivative Inhibitor->MASTL Inhibitor->Mitotic_Catastrophe leads to

MASTL Kinase Signaling Pathway Inhibition

PARP_Inhibition_Synthetic_Lethality SSB Single-Strand DNA Break (SSB) PARP PARP SSB->PARP DSB Double-Strand DNA Break (DSB) SSB->DSB during replication BER Base Excision Repair (BER) PARP->BER Cell_Viability Cell Viability BER->Cell_Viability HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR->Cell_Viability Cell_Death Cell Death (Synthetic Lethality) Inhibitor 2,7-Naphthyridinone PARP Inhibitor Inhibitor->PARP Inhibitor->Cell_Death BRCA_mut BRCA1/2 Mutation BRCA_mut->HR BRCA_mut->Cell_Death

PARP Inhibition and Synthetic Lethality

Experimental Protocols

The following section provides detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.

Disclaimer: These are generalized protocols and should be optimized for specific cell lines, compounds, and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serially diluted 2,7-naphthyridinone derivative incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add solubilization buffer incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze

MTT Assay Experimental Workflow
Western Blot Analysis for Target Engagement

This protocol is used to determine if the this compound derivative inhibits the phosphorylation of its target kinase or downstream effectors in cancer cells.

Materials:

  • Cancer cell line expressing the target of interest

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-BAD, anti-total-BAD)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the this compound derivative for the desired time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Cell Cycle Analysis

This protocol is used to investigate the effect of the this compound derivative on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The derivatives discussed have demonstrated significant activity against a variety of cancer cell lines through the targeted inhibition of key oncogenic signaling pathways. The provided data, pathway diagrams, and detailed protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into their in vivo efficacy, safety profiles, and mechanisms of resistance will be crucial for their clinical translation.

References

Application Notes and Protocols: Molecular Docking of 2,7-Naphthyridin-1(2H)-one with PARP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking studies of 2,7-Naphthyridin-1(2H)-one and its derivatives with Poly(ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA damage repair and a validated target in cancer therapy. This document outlines the theoretical background, a detailed step-by-step protocol for in silico molecular docking, and methodologies for experimental validation.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[1] In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to synthetic lethality, making it an attractive therapeutic target.[2]

The this compound scaffold has been identified as a promising core structure for the development of potent PARP1 inhibitors.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the molecular interactions driving the recognition process. This information is invaluable for structure-based drug design and for prioritizing compounds for synthesis and biological evaluation.

This guide will detail the process of docking this compound to the catalytic domain of PARP1, analyzing the key interactions, and will also provide protocols for in vitro assays to validate the computational findings.

Molecular Docking Protocol

This protocol provides a general workflow for molecular docking using AutoDock Vina, a widely used open-source docking program. The principles can be adapted to other docking software such as Schrödinger's Glide or GOLD.

Preparation of the Receptor (PARP1)
  • Obtain the Crystal Structure: Download the 3D crystal structure of the human PARP1 catalytic domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4R6E , which is a co-crystal structure of PARP1 with the inhibitor Niraparib.[1] This provides a well-defined active site.

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (e.g., Niraparib), and any other heteroatoms not part of the protein.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. Software such as AutoDockTools (ADT) or UCSF Chimera can be used for this preparation.

Preparation of the Ligand (this compound)
  • Generate the 3D Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a common format like MOL or SDF.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process. For the parent this compound, there are limited rotatable bonds, but for substituted analogs, this is a critical step.

  • Assign Charges and Save: Assign Gasteiger charges and save the prepared ligand in the PDBQT format.

Grid Box Generation
  • Define the Binding Site: The binding site is defined as the region where the co-crystallized ligand (Niraparib in PDB: 4R6E) was located. This is the NAD+ binding pocket of the PARP1 catalytic domain.

  • Set Grid Box Parameters: Create a grid box that encompasses the entire binding site. The center of the grid box should be the geometric center of the bound ligand. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. For PARP1, a grid box of approximately 22 x 22 x 22 Å is often a good starting point.[4]

Running the Docking Simulation with AutoDock Vina
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file.

Analysis of Docking Results
  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the different binding poses of the ligand. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the predicted binding poses of the ligand within the PARP1 active site using molecular visualization software like PyMOL or UCSF Chimera. Analyze the key molecular interactions, such as:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key amino acid residues in the active site. For PARP1 inhibitors, interactions with the backbone of Gly863 and Ser904 are crucial.[5]

    • π-π Stacking: Look for stacking interactions between the aromatic rings of the ligand and residues like Tyr907 .[5]

    • Other Interactions: Note any hydrophobic or electrostatic interactions that contribute to the binding. For naphthyridinone-based inhibitors, interactions with Glu988 and Lys903 can also be important for potency.[3]

Data Presentation

CompoundPARP1 IC50 (nM)Cellular Potency (MDA-MB-436, BRCA1 mutant) IC50 (nM)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Naphthyridinone Derivative (e.g., Compound 34) 1.23.4-9.5 to -11.0 (Estimated)Gly863, Ser904, Tyr907, Glu988
Olaparib (Reference) 54.7-9.0 to -10.5Gly863, Ser904, Tyr907

Experimental Protocols for Validation

Computational predictions should be validated through experimental assays. The following are standard protocols for determining the inhibitory activity of compounds against PARP1.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[6]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone-coated 96-well plates

    • Activated DNA

    • Biotinylated NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Test compound (this compound) and reference inhibitor (e.g., Olaparib)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the light output using a microplate reader.

  • Data Analysis:

    • The light signal is proportional to PARP1 activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Visualizations

PARP1 Signaling Pathway and Inhibition

PARP1_Signaling DNA_Damage Single-Strand DNA Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_active inhibits Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PARP1 (PDB: 4R6E) Prep_Protein Prepare Protein (Remove water, add H) PDB->Prep_Protein Ligand Generate Ligand (this compound) Prep_Ligand Prepare Ligand (Energy minimization) Ligand->Prep_Ligand Grid Define Grid Box (around active site) Prep_Protein->Grid Docking Run AutoDock Vina Prep_Ligand->Docking Grid->Docking Results Analyze Results (Binding Affinity) Docking->Results Visualization Visualize Poses (Interactions) Results->Visualization Validation_Logic Docking Molecular Docking Prediction (Binding Affinity & Pose) Hypothesis Hypothesis: This compound is a PARP1 inhibitor Docking->Hypothesis SAR Structure-Activity Relationship (SAR) Docking->SAR InVitro_Assay In Vitro PARP1 Inhibition Assay Hypothesis->InVitro_Assay IC50 Determine IC50 Value InVitro_Assay->IC50 IC50->SAR Validation Validation of Computational Model IC50->Validation

References

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2,7-Naphthyridinones

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the antimicrobial properties of 2,7-naphthyridinone compounds. The protocols outlined below cover the determination of minimum inhibitory concentration, the rate of bacterial killing, and the ability to disrupt biofilms.

Core Principle: Mechanism of Action

2,7-Naphthyridine derivatives, structurally similar to quinolone antibiotics, are known to exhibit a range of pharmacological activities, including antimicrobial effects.[1][2][3] Their primary mode of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.[4][6]

Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of 2,7-naphthyridinones.

antimicrobial_pathway cluster_cell Bacterial Cell Naphthyridinone 2,7-Naphthyridinone Gyrase DNA Gyrase / Topoisomerase IV Naphthyridinone->Gyrase Inhibits Replication DNA Replication Gyrase->Replication Enables BrokenDNA Fragmented DNA Gyrase->BrokenDNA Forms stable complex with DNA DNA Bacterial DNA DNA->Replication Replication->DNA Successful CellDeath Cell Death BrokenDNA->CellDeath Leads to

Caption: Proposed mechanism of action for 2,7-naphthyridinones.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of representative 2,7-naphthyridine derivatives against Staphylococcus aureus.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 2,7-Naphthyridine Derivatives against S. aureus

CompoundMIC (mg/L)MBC (mg/L)
10j 88
10f 3131

Data sourced from a study on targeted anti-staphylococcal candidates.[1][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a 2,7-naphthyridinone that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • 2,7-Naphthyridinone compounds

  • Test microorganism (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the 2,7-naphthyridinone compound in a suitable solvent.

    • Further dilute the stock solution in CAMHB to twice the highest desired concentration to be tested.[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).[10]

  • Assay Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[9]

    • Add 100 µL of the 2x concentrated 2,7-naphthyridinone solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[9]

    • Add 5 µL of the prepared bacterial inoculum to each well, excluding the sterility control wells.[9]

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7]

  • Incubation and Interpretation:

    • Incubate the plate at 37°C for 18-24 hours.[11]

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Below is a diagram illustrating the workflow for the MIC determination.

mic_workflow prep_compound Prepare 2,7-Naphthyridinone Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest Clear Well) incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This assay evaluates the rate at which a 2,7-naphthyridinone kills a bacterial population over time.[12][13]

Materials:

  • 2,7-Naphthyridinone compounds

  • Test microorganism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes

  • Shaking incubator

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Preparation:

    • Determine the MIC of the 2,7-naphthyridinone against the test organism as described above.

    • Prepare a bacterial inoculum as in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes containing CAMHB.

  • Exposure to Compound:

    • Add the 2,7-naphthyridinone compound to the culture tubes at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without the compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[11]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[11][13]

Below is a diagram illustrating the workflow for the time-kill assay.

time_kill_workflow prep_inoculum Prepare Bacterial Inoculum add_compound Add 2,7-Naphthyridinone at various MIC multiples prep_inoculum->add_compound take_samples Sample at Time Points (0, 2, 4, 8, 24h) add_compound->take_samples serial_dilute Perform Serial Dilutions take_samples->serial_dilute plate_samples Plate on Agar serial_dilute->plate_samples incubate Incubate Plates at 37°C plate_samples->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the time-kill kinetics assay.

Biofilm Disruption Assay

This protocol assesses the ability of 2,7-naphthyridinones to eradicate pre-formed biofilms.

Materials:

  • 2,7-Naphthyridinone compounds

  • Test microorganism known to form biofilms

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Acetic acid (30%) or ethanol (70%)

  • Plate reader

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial inoculum and dilute it 1:100 in TSB.[14]

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[14]

  • Treatment with Compound:

    • Carefully remove the planktonic bacteria from the wells by aspiration or gentle washing with PBS.

    • Add 100 µL of fresh broth containing various concentrations of the 2,7-naphthyridinone compound to the wells.

    • Include control wells with broth only.

    • Incubate for another 24 hours.

  • Quantification of Biofilm:

    • Discard the contents of the wells and wash three times with distilled water to remove planktonic cells.[15]

    • Stain the remaining biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 10-15 minutes at room temperature.[14][16]

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 70% ethanol to each well.[14][15]

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 595 nm using a plate reader.[14][15]

  • Data Analysis:

    • A reduction in absorbance compared to the untreated control indicates biofilm disruption.

Below is a diagram illustrating the workflow for the biofilm disruption assay.

biofilm_disruption_workflow grow_biofilm Grow Biofilm in 96-well Plate (24-48h) remove_planktonic Remove Planktonic Cells and Wash grow_biofilm->remove_planktonic add_compound Add 2,7-Naphthyridinone Solutions remove_planktonic->add_compound incubate Incubate for 24h add_compound->incubate wash_wells Wash Wells to Remove Compound incubate->wash_wells stain Stain with Crystal Violet wash_wells->stain wash_again Wash to Remove Excess Stain stain->wash_again solubilize Solubilize Bound Stain wash_again->solubilize read_absorbance Read Absorbance at 595 nm solubilize->read_absorbance

Caption: Workflow for the biofilm disruption assay.

References

Application Notes and Protocols for a Combinatorial Library based on the 2,7-Naphthyridone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the construction and potential applications of a combinatorial library centered around the versatile 2,7-naphthyridone scaffold. This class of compounds has garnered significant interest in drug discovery due to its broad spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1] The methodologies outlined herein are intended to guide researchers in the synthesis, purification, and characterization of novel 2,7-naphthyridone derivatives for screening and lead optimization.

Overview and Applications

The 2,7-naphthyridone core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a foundation for the spatial presentation of diverse functional groups, enabling interactions with a variety of biological targets. Combinatorial libraries based on this scaffold can be rapidly synthesized to explore a vast chemical space and identify compounds with desired biological activities.

Potential Therapeutic Applications:

  • Oncology: Derivatives of the 2,7-naphthyridone scaffold have shown promise as inhibitors of key kinases involved in cancer progression, such as MASTL, c-Kit, and VEGFR-2.[2]

  • Infectious Diseases: Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3]

  • Neurological Disorders: The broader family of naphthyridines has been investigated for effects on the central nervous system.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2,7-naphthyridone derivatives, highlighting their biological activities.

Table 1: Antimicrobial Activity of Selected 2,7-Naphthyridine Derivatives against S. aureus

Compound IDMinimum Inhibitory Concentration (MIC) (mg/L)Minimum Bactericidal Concentration (MBC) (mg/L)Reference
10j 88[3]
10f 3131[3]

Table 2: Kinase Inhibitory Activity of a 2-Phenyl-2,7-naphthyridin-1(2H)-one Derivative

Compound IDTarget KinaseIC50 (nM)Reference
9k c-Kit8.5[2]

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a combinatorial library based on the 2,7-naphthyridone scaffold. This approach allows for the efficient generation of a large number of diverse compounds.

General Solid-Phase Synthesis Workflow

The overall strategy involves the attachment of a suitable 2,7-naphthyridone building block to a solid support, followed by iterative diversification steps, and finally, cleavage from the resin to yield the final products.

G Resin Resin Preparation (e.g., Swelling of Wang Resin) Scaffold Scaffold Attachment (Immobilization of 2,7-naphthyridone core) Resin->Scaffold Diversification1 First Diversification (e.g., N-alkylation/arylation) Scaffold->Diversification1 Diversification2 Second Diversification (e.g., Suzuki or Buchwald-Hartwig coupling) Diversification1->Diversification2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Diversification2->Cleavage Purification Purification and Analysis (e.g., HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a 2,7-naphthyridone library.

Protocol 1: Immobilization of the 2,7-Naphthyridone Scaffold on Wang Resin

This protocol describes the attachment of a carboxylic acid-functionalized 2,7-naphthyridone building block to Wang resin.

Materials:

  • Wang Resin

  • 4-Hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid (3 mmol) and DMAP (0.3 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin.

  • Add DIC (3 mmol) to the reaction mixture and shake at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Optional: Determine the loading of the scaffold on the resin using a spectrophotometric method after cleaving a small sample with trifluoroacetic acid (TFA).

Protocol 2: Diversification of the Resin-Bound 2,7-Naphthyridone

This protocol outlines a general procedure for introducing diversity at two positions of the immobilized 2,7-naphthyridone scaffold.

Part A: N-Alkylation/Arylation at the N-2 Position

  • To the resin-bound 2,7-naphthyridone (0.5 mmol), add a solution of the desired alkyl or aryl halide (2.5 mmol) and a suitable base (e.g., potassium carbonate, 2.5 mmol) in DMF (5 mL).

  • Shake the mixture at 60°C for 8 hours.

  • Drain the solution and wash the resin with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Part B: Suzuki Coupling at a Halogenated Position (e.g., 8-chloro)

This assumes an 8-chloro-2,7-naphthyridone scaffold was initially immobilized.

  • To the N-diversified resin from Part A (0.2 mmol), add the desired boronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and sodium carbonate (0.6 mmol) in a mixture of DMF (2 mL) and water (0.5 mL).

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Drain the solution and wash the resin with DMF (3 x 3 mL), water (3 x 3 mL), DMF (3 x 3 mL), DCM (3 x 3 mL), and MeOH (3 x 3 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the diversified compounds from the solid support.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Treat the dried, diversified resin (from Protocol 2) with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v; 5 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the final compound using preparative reverse-phase HPLC.

  • Characterize the purified compound by LC-MS and NMR spectroscopy.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by 2,7-naphthyridone-based inhibitors.

MASTL_Pathway cluster_0 MASTL Kinase Signaling MASTL MASTL (Greatwall Kinase) ENSA_ARPP19 ENSA / ARPP19 MASTL->ENSA_ARPP19 phosphorylates PP2A_B55 PP2A-B55 ENSA_ARPP19->PP2A_B55 inhibits CDK1_Substrates CDK1 Substrates PP2A_B55->CDK1_Substrates dephosphorylates Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression promotes Naphthyridone 2,7-Naphthyridone Inhibitor Naphthyridone->MASTL RTK_Signaling cluster_1 c-Kit and VEGFR-2 Signaling Pathways Ligand_cKit SCF (Stem Cell Factor) cKit c-Kit Receptor Ligand_cKit->cKit Ligand_VEGFR2 VEGF (Vascular Endothelial Growth Factor) VEGFR2 VEGFR-2 Ligand_VEGFR2->VEGFR2 PI3K_cKit PI3K cKit->PI3K_cKit RAS_cKit RAS cKit->RAS_cKit PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 PLCg PLCγ VEGFR2->PLCg Akt_cKit Akt PI3K_cKit->Akt_cKit Proliferation_cKit Cell Proliferation & Survival Akt_cKit->Proliferation_cKit RAF_cKit RAF RAS_cKit->RAF_cKit MEK_cKit MEK RAF_cKit->MEK_cKit ERK_cKit ERK MEK_cKit->ERK_cKit ERK_cKit->Proliferation_cKit Akt_VEGFR2 Akt PI3K_VEGFR2->Akt_VEGFR2 Angiogenesis Angiogenesis & Vascular Permeability Akt_VEGFR2->Angiogenesis PKC PKC PLCg->PKC RAS_VEGFR2 RAS PKC->RAS_VEGFR2 RAF_VEGFR2 RAF RAS_VEGFR2->RAF_VEGFR2 MEK_VEGFR2 MEK RAF_VEGFR2->MEK_VEGFR2 ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 ERK_VEGFR2->Angiogenesis Naphthyridone 2,7-Naphthyridone Inhibitor Naphthyridone->cKit Naphthyridone->VEGFR2

References

Application Notes and Protocols for In Vivo Xenograft Models: Testing 2,7-Naphthyridin-1(2h)-one Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antitumor efficacy of 2,7-Naphthyridin-1(2h)-one and its derivatives using in vivo xenograft models. The protocols outlined below are based on established methodologies in preclinical cancer research and can be adapted for specific cancer cell lines and novel derivatives of the this compound scaffold.

Introduction

The this compound scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have been shown to exhibit potent antitumor activity by targeting various oncogenic signaling pathways, including MET kinase, MASTL kinase, and the Wnt signaling pathway. Some have also been investigated as PARP inhibitors.[1][2][3] In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development, providing a platform to assess the efficacy and toxicity of novel therapeutic compounds in a living organism.[4]

This document details the protocols for establishing subcutaneous xenograft models, treatment administration, and subsequent analysis of tumor growth inhibition.

Data Presentation: Antitumor Efficacy of this compound Derivatives

The following tables summarize the quantitative data from in vivo studies of this compound derivatives.

Table 1: In Vivo Efficacy of a this compound Derivative (Compound 13f) as a MET Kinase Inhibitor

Compound NameCancer Cell LineMouse ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-oneU-87 MG (Glioblastoma)Xenograft50 mg/kg, oral114%[1]
8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-oneHT-29 (Colon Cancer)Xenograft50 mg/kg, oral95%[1]

Table 2: In Vitro Cytotoxic Activity of Naphthyridine Derivatives

Compound NameCancer Cell LineIC50 (µM)Putative MechanismReference
Bisleuconothine A (a 1,7-Naphthyridine)SW480 (Colon)2.74WNT Signaling Inhibition[2]
HCT116 (Colon)3.18WNT Signaling Inhibition[2]
HT29 (Colon)1.09WNT Signaling Inhibition[2]
SW620 (Colon)3.05WNT Signaling Inhibition[2]
1-amino-4-phenyl-2,7-naphthyridineHuman Lung Tumor-Cytotoxic[2]
Breast Cancer-Cytotoxic[2]

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol describes the steps for preparing cancer cells for subcutaneous injection into immunodeficient mice.

Materials:

  • Selected human cancer cell line (e.g., U-87 MG, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the recommended medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Expansion: Passage the cells to ensure they are in the logarithmic growth phase. Aim for 80-90% confluency on the day of harvesting.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Viability:

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

    • Perform a cell count using a hemocytometer.

    • Assess cell viability with trypan blue exclusion; viability should be >90%.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the cells again and resuspend the pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100 µL).

    • (Optional) To improve tumor take rate, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel, keeping the suspension on ice.

Subcutaneous Xenograft Model Establishment

This protocol details the procedure for implanting tumor cells into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Electric clippers or razor

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • 1 mL syringes with 25-27 gauge needles

  • Prepared tumor cell suspension

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method. Once anesthetized, shave the hair from the injection site (typically the right flank).

  • Sterilization: Clean the shaved area with an antiseptic solution.

  • Tumor Cell Injection:

    • Gently lift the skin on the flank.

    • Insert the needle subcutaneously, being careful not to puncture the underlying muscle.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. House the animals in a sterile environment.

Tumor Monitoring and Treatment Administration

This protocol describes the process for monitoring tumor growth and administering the test compound.

Materials:

  • Digital calipers

  • This compound derivative

  • Vehicle control (e.g., saline, DMSO, corn oil)

  • Dosing equipment (e.g., oral gavage needles, syringes for injection)

Procedure:

  • Tumor Measurement:

    • Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group is recommended).

  • Treatment Administration:

    • Treatment Group(s): Administer the this compound derivative at the desired dose(s) and schedule (e.g., daily oral gavage). For example, a dose of 50 mg/kg has been shown to be effective for a derivative.[1]

    • Control Group: Administer the vehicle control using the same volume, route, and schedule as the treatment group.

  • Monitoring:

    • Continue to measure tumor volume regularly throughout the study.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. At the endpoint, mice are euthanized, and tumors are excised for weighing and further analysis (e.g., histopathology, biomarker analysis).

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways that can be targeted by this compound and its derivatives.

WNT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex Inhibition Beta_Catenin_cyto β-catenin (Cytoplasm) Complex->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Naphthyridinone 2,7-Naphthyridinone Derivative Naphthyridinone->Dsh Potential Inhibition

Caption: WNT Signaling Pathway Inhibition by 2,7-Naphthyridinone Derivatives.

MASTL_Signaling_Pathway MASTL MASTL Kinase ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylation PP2A PP2A-B55 (Tumor Suppressor) ENSA_ARPP19->PP2A Inhibition CDK1_Substrates CDK1 Substrates PP2A->CDK1_Substrates Dephosphorylation Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression Promotes Naphthyridinone 2,7-Naphthyridinone Derivative (MASTL Inhibitor) Naphthyridinone->MASTL Inhibition

Caption: MASTL Kinase Signaling Pathway Inhibition.

PARP_Inhibitor_MoA DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruitment BER Base Excision Repair (BER) PARP->BER Activates Trapped_PARP PARP Trapping PARP->Trapped_PARP Naphthyridinone 2,7-Naphthyridinone (PARP Inhibitor) Naphthyridinone->PARP Inhibition Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient HR Proficient Cells DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA mutant) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Repair Cell_Death Synthetic Lethality (Cell Death) HR_Deficient->Cell_Death No Repair

Caption: Mechanism of Action for PARP Inhibitor Derivatives.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for testing the antitumor activity of this compound derivatives in a xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Line Selection & Culture Cell_Prep 2. Cell Harvest & Preparation Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 9. Data Analysis & Interpretation Endpoint->Analysis

Caption: In Vivo Xenograft Experimental Workflow.

References

Application Notes and Protocols: 2,7-Naphthyridin-1(2H)-one as a Selective MET/AXL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,7-Naphthyridin-1(2H)-one and its derivatives as selective inhibitors of MET and AXL receptor tyrosine kinases. The information presented here is intended to facilitate research and development efforts in oncology and related fields by offering detailed protocols for the evaluation of these compounds.

Introduction

The receptor tyrosine kinases MET and AXL are crucial players in cell signaling pathways that govern proliferation, survival, migration, and invasion.[1] Dysregulation of MET and AXL signaling is strongly implicated in the development and progression of various cancers, as well as in the emergence of therapeutic resistance.[2][3] The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective inhibitors targeting these kinases.[4][5]

Recent studies have identified specific 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives with significant and selective inhibitory activity against MET and AXL.[4][6] These compounds offer valuable tools for investigating the biological roles of MET and AXL and represent potential candidates for novel anti-cancer therapeutics.

Quantitative Data Summary

The inhibitory activities of representative this compound derivatives against MET and AXL kinases are summarized below. These values were determined through in vitro biochemical assays.

Compound IDTarget KinaseIC50 (nM)Selectivity Notes
17c MET13.8Highly selective for MET.
17e AXL17.2Highly selective for AXL.
17i AXL31.8Selective for AXL.
CabozantinibMET/AXL-Non-selective, used as a control.[4]

Signaling Pathways

The following diagram illustrates the simplified signaling pathways of MET and AXL, which are the targets of this compound derivatives.

MET_AXL_Signaling cluster_met MET Signaling cluster_axl AXL Signaling HGF HGF MET MET Receptor HGF->MET Binds GRB2_MET GRB2/SOS MET->GRB2_MET Activates PI3K_MET PI3K MET->PI3K_MET Activates RAS_MET RAS GRB2_MET->RAS_MET RAF_MET RAF RAS_MET->RAF_MET MEK_MET MEK RAF_MET->MEK_MET ERK_MET ERK MEK_MET->ERK_MET Proliferation_MET Proliferation/ Survival ERK_MET->Proliferation_MET AKT_MET AKT PI3K_MET->AKT_MET AKT_MET->Proliferation_MET GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds GRB2_AXL GRB2 AXL->GRB2_AXL Activates PI3K_AXL PI3K AXL->PI3K_AXL Activates ERK_AXL ERK GRB2_AXL->ERK_AXL AKT_AXL AKT PI3K_AXL->AKT_AXL Invasion Invasion/ Metastasis AKT_AXL->Invasion ERK_AXL->Invasion Inhibitor This compound Derivative Inhibitor->MET Inhibitor->AXL

Simplified MET and AXL Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against purified MET and AXL kinases.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase (MET or AXL) - Substrate - ATP - Test Compound start->reagent_prep plate_setup Plate Setup: - Add Test Compound - Add Kinase - Add Substrate/ATP Mix reagent_prep->plate_setup incubation Incubate at RT (60 min) plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubation->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP) incubation2->detection_reagent incubation3 Incubate at RT (30 min) detection_reagent->incubation3 read Measure Luminescence incubation3->read analysis Calculate IC50 read->analysis

Biochemical Kinase Assay Workflow.

Materials:

  • Recombinant human MET or AXL kinase (e.g., from Promega, SignalChem)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of diluted MET or AXL kinase.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the test compounds on the viability of cancer cell lines with known MET or AXL expression/activation.

Materials:

  • Cancer cell line (e.g., a cell line with MET or AXL amplification/overexpression)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for MET/AXL Phosphorylation

This protocol is used to determine the effect of the test compounds on the phosphorylation status of MET, AXL, and their downstream signaling proteins in a cellular context.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with Inhibitor start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-MET, p-AXL, Total MET, Total AXL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis

Western Blot Analysis Workflow.

Materials:

  • Cancer cell line expressing MET and/or AXL

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of the test compound or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein and loading controls.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is the responsibility of the researcher to validate the procedures and ensure the accuracy and reliability of the results. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for Assessing the Bioavailability of 2,7-Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the experimental setups for assessing the oral bioavailability of 2,7-naphthyridinone compounds. These protocols are designed to offer a stepwise approach, from initial in vitro screening to in vivo pharmacokinetic studies, enabling researchers to make informed decisions during the drug development process. The methodologies detailed herein are established standards in the pharmaceutical industry for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of small molecule drug candidates.[1][2]

I. In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a reliable in vitro model for predicting human oral absorption of drug candidates.[3][4] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[5][6] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[7]

Experimental Workflow for Bioavailability Assessment

Bioavailability Assessment Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Bioanalytical Method Compound Synthesis Compound Synthesis Solubility & Stability Solubility & Stability Compound Synthesis->Solubility & Stability Caco-2 Permeability Assay Caco-2 Permeability Assay Solubility & Stability->Caco-2 Permeability Assay Rodent Pharmacokinetic Study Rodent Pharmacokinetic Study Caco-2 Permeability Assay->Rodent Pharmacokinetic Study Promising Candidates Data Analysis Data Analysis Rodent Pharmacokinetic Study->Data Analysis Sample Analysis Sample Analysis Rodent Pharmacokinetic Study->Sample Analysis Bioavailability Determination Bioavailability Determination Data Analysis->Bioavailability Determination LC-MS/MS Method Development LC-MS/MS Method Development LC-MS/MS Method Development->Sample Analysis

Caption: Overall workflow for assessing the bioavailability of 2,7-naphthyridinone compounds.

Protocol: Caco-2 Permeability Assay

1. Materials and Reagents:

  • Caco-2 cells (passage number 40-60)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (24-well format)[8]

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow

  • Test compound (2,7-naphthyridinone derivative)

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • Analytical standards for LC-MS/MS analysis

2. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 18-22 days to allow for differentiation and the formation of a polarized monolayer.[7]

  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically used.

3. Permeability Assay:

  • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound (e.g., 10 µM in HBSS).[7]

  • To measure apical (A) to basolateral (B) permeability, add the dosing solution to the apical side of the Transwell® insert and fresh HBSS to the basolateral side.

  • To measure basolateral (B) to apical (A) permeability (for efflux assessment), add the dosing solution to the basolateral side and fresh HBSS to the apical side.[7]

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • After the final time point, assess monolayer integrity by measuring Lucifer Yellow permeability.

4. Sample Analysis:

  • Quantify the concentration of the 2,7-naphthyridinone compound in the collected samples using a validated LC-MS/MS method.[9][10]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport into the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6][7]

Caco-2 Permeability Assay Workflow

Caco-2 Permeability Assay Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 18-22 days Culture for 18-22 days Seed Caco-2 cells on Transwell inserts->Culture for 18-22 days Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture for 18-22 days->Measure TEER for monolayer integrity Wash with HBSS Wash with HBSS Measure TEER for monolayer integrity->Wash with HBSS Add dosing solution (Apical or Basolateral) Add dosing solution (Apical or Basolateral) Wash with HBSS->Add dosing solution (Apical or Basolateral) Incubate at 37°C Incubate at 37°C Add dosing solution (Apical or Basolateral)->Incubate at 37°C Collect samples from receiver compartment Collect samples from receiver compartment Incubate at 37°C->Collect samples from receiver compartment Quantify compound by LC-MS/MS Quantify compound by LC-MS/MS Collect samples from receiver compartment->Quantify compound by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound by LC-MS/MS->Calculate Papp and Efflux Ratio

Caption: Step-by-step workflow of the Caco-2 permeability assay.

Data Presentation: Caco-2 Permeability Results
Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioHuman Absorption Prediction
2,7-Naphthyridinone-01
2,7-Naphthyridinone-02
Atenolol (Control)< 1< 2Low
Propranolol (Control)> 10< 2High

II. In Vivo Pharmacokinetic Studies in Rodents

In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential for determining the bioavailability and other pharmacokinetic parameters of a drug candidate.[2][[“]] These studies involve administering the compound and collecting blood samples over time to measure drug concentration.

Protocol: Rodent Pharmacokinetic Study (Oral Administration)

1. Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice.[12][13]

  • Animals should be acclimatized for at least one week before the experiment.

  • Fast animals overnight before dosing, with free access to water.[13]

2. Dosing:

  • Prepare a formulation of the 2,7-naphthyridinone compound suitable for oral gavage (e.g., in a vehicle like 0.5% carboxymethylcellulose).

  • Administer a single oral dose of the compound to the animals (e.g., 10 mg/kg).[12]

  • For intravenous administration (to determine absolute bioavailability), administer the compound via the tail vein.[14]

3. Blood Sampling:

  • Collect blood samples (approximately 200-250 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[12]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[13]

4. Sample Analysis:

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the 2,7-naphthyridinone compound in plasma.[14][15]

  • Prepare a calibration curve and quality control samples in blank plasma.

  • Analyze the plasma samples to determine the drug concentration at each time point.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Half-life of the drug.

    • F% (Oral Bioavailability): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[14]

Data Presentation: Pharmacokinetic Parameters
Parameter2,7-Naphthyridinone-01 (Oral)2,7-Naphthyridinone-01 (IV)
Dose (mg/kg)102
Cmax (ng/mL)
Tmax (h)
AUC₀-t (ngh/mL)
AUC₀-∞ (ngh/mL)
t₁/₂ (h)
Oral Bioavailability (F%)N/A

III. Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity and selectivity.[9][16]

Protocol: LC-MS/MS Method Development and Validation
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]

  • Sample Preparation: Develop a robust sample preparation method to extract the analyte from the plasma matrix and remove interferences. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[15]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method (column, mobile phase, gradient, flow rate) to achieve good chromatographic peak shape and separation from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization source, collision energy, etc.) for the specific 2,7-naphthyridinone compound to achieve maximum sensitivity and selectivity using Multiple Reaction Monitoring (MRM).

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[15]

IV. Potential Signaling Pathway of 2,7-Naphthyridinone Compounds

Some 2,7-naphthyridinone derivatives have been identified as inhibitors of protein kinases such as c-Kit and VEGFR-2.[17] The following diagram illustrates a generalized signaling pathway that could be inhibited by such compounds.

Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane Receptor Tyrosine Kinase Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylation Cascade Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase 2,7-Naphthyridinone Inhibitor 2,7-Naphthyridinone Inhibitor 2,7-Naphthyridinone Inhibitor->Receptor Tyrosine Kinase Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Generalized signaling pathway for a 2,7-naphthyridinone kinase inhibitor.

References

Application Notes and Protocols: Fluorescent 1,6-Naphthyridin-7(6H)-one Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of novel fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogues. The protocols outlined below offer detailed methodologies for their synthesis and their use as fluorescent probes in various biochemical and cellular assays.

Design and Synthesis

The design of these fluorescent nucleoside analogues incorporates a 1,6-naphthyridin-7(6H)-one moiety as a fluorescent nucleobase mimic. This heterocyclic system exhibits favorable photophysical properties, including visible absorption, solvatochromism, large Stokes shifts, and high quantum yields, making it an excellent candidate for a fluorescent reporter.[1] The nucleobase is connected to a ribofuranose sugar via a 1,2,3-triazole linker, which is introduced using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1] This synthetic strategy allows for a modular and efficient assembly of the final nucleoside analogues.

Synthetic Workflow

The overall synthetic strategy involves the preparation of an azido-sugar and an alkyne-functionalized 1,6-naphthyridin-7(6H)-one, followed by their coupling via CuAAC reaction.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Click Chemistry cluster_3 Final Product Ribose Derivative Ribose Derivative Azido Ribofuranose Azido Ribofuranose Ribose Derivative->Azido Ribofuranose 2-chloro-3-formylpyridine 2-chloro-3-formylpyridine Alkyne-functionalized\n1,6-naphthyridin-7(6H)-one Alkyne-functionalized 1,6-naphthyridin-7(6H)-one 2-chloro-3-formylpyridine->Alkyne-functionalized\n1,6-naphthyridin-7(6H)-one CuAAC Reaction CuAAC Reaction Azido Ribofuranose->CuAAC Reaction Alkyne-functionalized\n1,6-naphthyridin-7(6H)-one->CuAAC Reaction Fluorescent 1,6-Naphthyridin-7(6H)-one\nNucleoside Analogue Fluorescent 1,6-Naphthyridin-7(6H)-one Nucleoside Analogue CuAAC Reaction->Fluorescent 1,6-Naphthyridin-7(6H)-one\nNucleoside Analogue

Caption: Synthetic workflow for 1,6-naphthyridin-7(6H)-one nucleoside analogues.

Experimental Protocols

Protocol 1: Synthesis of Fluorescent 1,6-Naphthyridin-7(6H)-one Nucleoside Analogues via CuAAC

This protocol describes a general procedure for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to synthesize the title compounds.

Materials:

  • Azido ribofuranose derivative

  • Alkyne-functionalized 1,6-naphthyridin-7(6H)-one

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water, deionized

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne-functionalized 1,6-naphthyridin-7(6H)-one (1 equivalent) and the azido ribofuranose derivative (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure fluorescent nucleoside analogue.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Data

The synthesized 1,6-naphthyridin-7(6H)-one nucleoside analogues exhibit interesting photophysical properties that are sensitive to the solvent environment. A summary of the key quantitative data is presented below.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
TzNat A Dichloromethane358445870.85
Acetonitrile3565101540.60
Methanol3545251710.30
TzNat B Dichloromethane360450900.78
Acetonitrile3585151570.55
Methanol3565301740.25
TzNat C Dichloromethane362455930.82
Acetonitrile3605201600.58
Methanol3585351770.28

Note: Data is representative and compiled from findings on similar compounds.[1]

Application Notes and Protocols

The unique fluorescent properties of these nucleoside analogues make them valuable tools for various applications in molecular biology and drug discovery.

Application 1: Probing Nucleic Acid Hybridization

The sensitivity of the fluorescence emission to the local environment allows these analogues to be used as probes to monitor DNA or RNA hybridization.

Protocol 2: DNA Hybridization Assay

  • Probe Design: Synthesize an oligonucleotide probe incorporating the fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue at a specific position.

  • Assay Setup: In a fluorescence microplate reader or a fluorometer, prepare a solution of the fluorescently labeled oligonucleotide probe in a suitable hybridization buffer (e.g., saline-sodium citrate buffer).

  • Baseline Reading: Measure the initial fluorescence intensity of the single-stranded probe.

  • Hybridization: Add the complementary target DNA or RNA sequence to the probe solution.

  • Monitoring: Monitor the change in fluorescence intensity over time at the emission maximum of the fluorescent analogue. An increase or decrease in fluorescence intensity, or a spectral shift, upon hybridization indicates a change in the local environment of the probe.

  • Data Analysis: Plot the change in fluorescence as a function of the concentration of the target sequence to determine binding affinity.

Application 2: High-Throughput Screening for Enzyme Inhibitors

These fluorescent nucleoside analogues can be employed in competitive binding assays for high-throughput screening of enzyme inhibitors, particularly for enzymes that bind nucleosides or nucleotides. The 1,6-naphthyridinone scaffold has been identified as a privileged structure for targeting kinases and heat shock proteins.

Protocol 3: Hsp90 Inhibitor Screening Assay

Principle: This assay is based on the displacement of the fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue from the ATP-binding pocket of Hsp90 by a potential inhibitor, leading to a change in the fluorescence signal.

Materials:

  • Recombinant human Hsp90 protein

  • Fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue probe

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40)

  • Test compounds (potential inhibitors)

  • 384-well black microplates

Procedure:

  • Assay Preparation: Add the assay buffer to the wells of the microplate.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (known Hsp90 inhibitor) and a negative control (DMSO).

  • Probe Addition: Add the fluorescent nucleoside analogue probe to all wells at a final concentration optimized for binding to Hsp90.

  • Enzyme Addition: Initiate the binding reaction by adding the Hsp90 protein to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in fluorescence intensity in the presence of a test compound indicates displacement of the fluorescent probe and suggests potential Hsp90 inhibitory activity. Calculate the IC₅₀ values for active compounds.

Hsp90_Pathway Hsp90 Hsp90 ADP + Pi ADP + Pi Hsp90->ADP + Pi hydrolyzes Client Protein (folded) Client Protein (folded) Hsp90->Client Protein (folded) releases ATP ATP ATP->Hsp90 binds Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->Hsp90 binds Fluorescent Analogue Fluorescent Analogue Fluorescent Analogue->Hsp90 binds (fluorescence ON) Inhibitor Inhibitor Inhibitor->Hsp90 binds

Caption: Hsp90 functional cycle and inhibitor binding.

Protocol 4: FGFR4 Kinase Inhibitor Screening Assay

Principle: This assay measures the inhibition of FGFR4 kinase activity by test compounds. The fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue can be used in a competitive binding assay format similar to the Hsp90 assay, targeting the ATP-binding site of the kinase.

Materials:

  • Recombinant active FGFR4 kinase

  • Fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue probe

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate for FGFR4

  • Test compounds

  • 384-well black microplates

Procedure:

  • Assay Setup: Similar to the Hsp90 assay, add kinase buffer, test compounds, and the fluorescent probe to the wells of a microplate.

  • Enzyme Addition: Add the FGFR4 kinase to each well.

  • Incubation: Incubate to allow for binding of the probe and potential inhibitors.

  • Fluorescence Measurement: Measure the fluorescence to determine the displacement of the probe.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for promising compounds.

FGFR4_Pathway FGF FGF FGFR4 FGFR4 FGF->FGFR4 binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR4->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling activates ATP ATP ATP->Dimerization & Autophosphorylation provides phosphate Fluorescent Analogue Fluorescent Analogue Fluorescent Analogue->FGFR4 binds to ATP pocket Inhibitor Inhibitor Inhibitor->FGFR4 binds to ATP pocket

Caption: FGFR4 signaling and inhibitor mechanism.

References

Troubleshooting & Optimization

How to optimize reaction conditions for 2,7-Naphthyridin-1(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Naphthyridin-1(2H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the this compound core?

Common starting materials for related naphthyridine syntheses, which can be adapted, often involve derivatives of pyridine. For instance, the synthesis of various naphthyridinones has been achieved starting from commercially available substituted pyridines such as 2-chloro-3-formylpyridine or 2-aminonicotinaldehyde. The specific choice of starting material will depend on the overall synthetic strategy and the desired substitution pattern on the final molecule.

Q2: What general synthetic strategies can be employed to construct the this compound scaffold?

While direct, optimized protocols for this compound are not extensively detailed in the provided literature, strategies for related isomers like 1,6- and 1,8-naphthyridinones can be adapted. These often involve:

  • Condensation Reactions: A common approach is the condensation of a substituted aminopyridine with a suitable three-carbon component, such as a malonate derivative or an α,β-unsaturated carbonyl compound, followed by cyclization.

  • Intramolecular Cyclization: Synthesis can proceed from a pre-functionalized pyridine ring that undergoes an intramolecular reaction to form the second ring of the naphthyridine core.

  • Multi-step Synthesis from Pyridine Precursors: This involves the sequential building of the second ring onto a pre-existing pyridine core through a series of reactions, such as acylation, condensation, and cyclization.

Q3: How can I introduce substituents at the N-2 position of the this compound ring?

N-arylation at the 2-position of a pre-formed this compound core can be achieved using diaryliodonium salts. This method has been reported to be efficient, with the advantages of mild reaction conditions, short reaction times, and high yields.[1]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction is not proceeding as expected, resulting in a low yield or no desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating (e.g., reflux), while others might proceed efficiently at room temperature, especially with a highly active catalyst. Experiment with a range of temperatures to find the optimum for your specific substrates.
Incorrect Solvent The choice of solvent is critical. While organic solvents like dioxane or DMF are common, some syntheses may benefit from polar aprotic or even aqueous conditions.[2] Conduct small-scale trials with different solvents to assess the impact on reaction rate and yield.
Impure Starting Materials Ensure the purity of your starting materials. Impurities can act as catalyst poisons or lead to unwanted side reactions. Purify starting materials by recrystallization, distillation, or chromatography if necessary.
Reaction Time Not Optimized The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time.
Catalyst Inactivity If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. Use freshly opened or properly stored catalysts. Consider screening different catalysts if one is not effective.

Troubleshooting Workflow for Low Yields

G start Low or No Yield check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagents Assess Reagent Purity and Catalyst Activity start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) start->monitor_reaction optimize Systematically Optimize Conditions check_conditions->optimize Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Suspected extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete G start Multiple Products Observed identify Identify Byproduct Structures (MS, NMR) start->identify pathway Hypothesize Side Reaction Pathways identify->pathway adjust Modify Conditions to Disfavor Side Reactions pathway->adjust purification Optimize Purification Method adjust->purification

References

Improving the yield and purity of 2,7-Naphthyridin-1(2h)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,7-naphthyridin-1(2H)-one derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low Yield in the Cyclization Step to Form the 2,7-Naphthyridinone Core

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the yield of the cyclization reaction.

    • Recommendation: Screen different acid catalysts and solvents. For instance, in a Friedel-Crafts type intramolecular cycloaromatisation, trifluoromethanesulfonic acid (CF3SO3H) in dichloromethane (DCM) has been shown to give excellent yields.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged reaction times.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Recommendation: Lowering the reaction temperature may help to minimize side reactions. A thorough analysis of the crude product by LC-MS can help identify major side products and inform optimization strategies.

Issue 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials (e.g., aminopyridine derivatives): These are common impurities, especially if they are used in excess.

    • Recommendation: An acidic wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl) can effectively remove basic impurities like aminopyridines by converting them into their water-soluble salts.

  • Side Products from Incomplete Cyclization or Rearrangements: These can be structurally similar to the desired product, making them challenging to remove.

    • Recommendation: Column chromatography on silica gel is often the most effective method for separating closely related compounds. A careful selection of the eluent system is crucial for achieving good separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound derivatives?

A1: A common and effective method involves the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine derivatives.[2] For example, a substituted 4-aminonicotinonitrile can undergo an acid-mediated intramolecular Friedel-Crafts-type reaction to form the bicyclic 2,7-naphthyridinone core.

Q2: How can I improve the regioselectivity of the cyclization reaction when using unsymmetrical precursors?

A2: The regioselectivity can be influenced by the nature of the substituents on the pyridine ring and the reaction conditions. Steric hindrance and the electronic properties of the substituents can direct the cyclization to a specific position. Careful design of the synthetic precursor is key. In some cases, using a directing group that can be later removed might be a viable strategy.

Q3: What are the best practices for purifying this compound derivatives?

A3: A combination of techniques is often necessary to achieve high purity.

  • Aqueous Wash: Start with an acidic wash to remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash to remove residual water.

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities. The choice of stationary phase (typically silica gel) and eluent is critical.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain material of high purity.

Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?

A4: Yes, always follow standard laboratory safety procedures. Many of the reagents used in these syntheses can be corrosive, toxic, or flammable. For example, strong acids like trifluoromethanesulfonic acid should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Fused 1,6-Naphthyridin-4-amine via Intramolecular Cycloaromatisation[1]

EntryAcid (equiv.)SolventTime (h)Yield (%)
1CF3SO3H (neat)-0.584
2H2SO4 (neat)-0.582
3CF3SO3H (10)DMSO5.5Trace
4CF3SO3H (10)Acetone5.5Trace
5CF3SO3H (10)MeCN5.5Trace
6CF3SO3H (10)DCM0.592
7H2SO4 (10)DCM0.589

Table 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Derivatives[3]

CompoundStarting MaterialReagents and ConditionsYield (%)
4a2a2-Mercaptoethanol, K2CO3, DMF, 80 °C79
4b2b2-Mercaptoethanol, K2CO3, DMF, 80 °C81
9a4a1-(2-Chloroacetyl)pyrrolidine, K2CO3, DMF, 80 °C75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Fused 1,6-Naphthyridin-4-amines via Intramolecular Cycloaromatisation[1]

  • To a solution of the starting 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoromethanesulfonic acid (10.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fused 1,6-naphthyridin-4-amine.

Protocol 2: General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement[3]

  • To a solution of the 1-amino-3-chloro-2,7-naphthyridine derivative (1.0 eq) in dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq) and 2-mercaptoethanol (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Cyclization Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_yield low_yield Low Yield Observed check_conditions Investigate Reaction Conditions low_yield->check_conditions check_purity Check Starting Material Purity low_yield->check_purity check_workup Review Workup & Purification low_yield->check_workup suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions impure_materials Impure Starting Materials? check_purity->impure_materials product_loss Product Loss During Workup? check_workup->product_loss optimize Optimize Catalyst, Solvent, Temperature suboptimal_conditions->optimize Yes purify_sm Purify Starting Materials impure_materials->purify_sm Yes modify_workup Modify Extraction/Purification Protocol product_loss->modify_workup Yes

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway_placeholder receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) substrate Substrate Protein receptor->substrate Kinase Activity p_substrate Phosphorylated Substrate receptor->p_substrate naphthyridinone This compound Derivative (Inhibitor) naphthyridinone->receptor inhibition Inhibition atp ATP atp->receptor substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) p_substrate->downstream inhibition->receptor

Caption: General signaling pathway inhibition by this compound derivatives.

References

Technical Support Center: Troubleshooting Solubility of 2,7-Naphthyridin-1(2H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Naphthyridin-1(2H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and similar heterocyclic compounds. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds. A high-concentration stock solution (e.g., 10-100 mM) is recommended to minimize the final concentration of DMSO in the assay, ideally keeping it below 0.5% to avoid solvent-induced cytotoxicity.[1]

Q2: My this compound precipitates when I dilute my DMSO stock into aqueous media. What is causing this?

This phenomenon is often due to "solvent shock." When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in polarity can cause the compound to crash out of solution.[1] Other contributing factors can include the compound's concentration exceeding its aqueous solubility limit, temperature fluctuations, and interactions with components in the medium such as salts and proteins.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The final concentration of DMSO should be kept as low as possible, ideally below 0.1% for sensitive cell lines or long-term exposure studies. For many robust cell lines, a concentration of 0.1% - 0.5% is tolerable for up to 72 hours.[3][4] However, it is critical to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[3]

Q4: Are there any alternatives to DMSO for dissolving this compound?

If DMSO is not suitable for your experiment, other organic solvents can be considered, although their compatibility with your specific assay must be validated. Potential alternatives include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and ethanol.[5] For some compounds, co-solvent systems or formulation strategies like using cyclodextrins or surfactants may be necessary to improve aqueous solubility.

Q5: How can I determine the aqueous solubility of my specific batch of this compound?

A simple method to estimate aqueous solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it in your aqueous assay buffer. The concentration at which precipitation is first observed (e.g., by visual inspection, light scattering, or microscopy) provides an estimate of the kinetic solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock of this compound to the aqueous medium.

Potential Cause Recommended Solution
Solvent Shock - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[1] - Add the DMSO stock to the aqueous medium dropwise while gently vortexing or stirring.[1] - Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution in the aqueous medium.
Concentration Exceeds Solubility - Lower the final concentration of the compound in the assay. - Determine the maximum aqueous solubility of your compound using a kinetic solubility assay.
Low Temperature of Aqueous Medium - Ensure the aqueous medium is equilibrated to the experimental temperature before adding the compound stock.[1]
Issue 2: Precipitation Over Time in the Incubator

Observation: The solution is initially clear after dilution but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Cause Recommended Solution
Temperature Shift - Pre-warm the cell culture media to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.
pH Shift in Medium - Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). - Test the compound's solubility at different pH values to determine its sensitivity.
Interaction with Media Components - Reduce the serum concentration in the medium (e.g., from 10% to 5% or 1% FBS). - Consider using a serum-free medium if compatible with your cells. - Evaluate if specific salts in the medium could be causing precipitation.[2]
Compound Instability - Assess the stability of the compound in the assay medium over time at 37°C. - If instability is an issue, consider reducing the incubation time or adding the compound more frequently.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 146.15 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.46 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Vortex: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS or cell culture medium)

  • Sterile 96-well plate (clear, flat-bottom)

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of the compound in the aqueous buffer.

    • Add 100 µL of the aqueous buffer to wells A2 through A12.

    • Add 200 µL of the buffer containing the highest desired concentration of the compound (e.g., 100 µM with 1% DMSO) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly, and continue the serial dilution down to well A11. Well A12 will serve as a buffer-only control.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, read the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600-700 nm) using a plate reader.

  • Determine Solubility: The highest concentration that remains clear is an approximation of the kinetic solubility of the compound under those conditions.

Visualizations

Troubleshooting_Precipitation Start Compound Precipitation Observed Immediate Immediate Precipitation upon Dilution Start->Immediate OverTime Precipitation Over Time in Incubator Start->OverTime SolventShock Potential Cause: Solvent Shock Immediate->SolventShock Concentration Potential Cause: Concentration > Solubility Immediate->Concentration Temp Potential Cause: Low Medium Temperature Immediate->Temp TempShift Potential Cause: Temperature Shift OverTime->TempShift pHShift Potential Cause: pH Shift in Medium OverTime->pHShift MediaComp Potential Cause: Interaction with Media Components OverTime->MediaComp Sol_Prewarm Solution: Pre-warm medium, add dropwise SolventShock->Sol_Prewarm Sol_Dilute Solution: Lower final concentration Concentration->Sol_Dilute Temp->Sol_Prewarm Sol_StableTemp Solution: Ensure stable incubator temp. TempShift->Sol_StableTemp Sol_Buffer Solution: Use HEPES buffer pHShift->Sol_Buffer Sol_Media Solution: Reduce serum, consider serum-free MediaComp->Sol_Media

Caption: Troubleshooting workflow for compound precipitation.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation Weigh 1. Weigh Compound Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex to Dissolve Dissolve->Vortex Store 4. Aliquot and Store at -20°C/-80°C Vortex->Store Prewarm 5. Pre-warm Aqueous Medium Dilute 6. Serially Dilute Stock Solution Prewarm->Dilute Incubate 7. Add to Assay and Incubate Dilute->Incubate

Caption: General workflow for preparing this compound for biological assays.

References

Purification strategies for crude 2,7-Naphthyridin-1(2h)-one products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2,7-Naphthyridin-1(2H)-one products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials, particularly aminopyridine derivatives if used in the synthesis, residual high-boiling point solvents (e.g., DMSO, pyridine), and by-products from incomplete or alternative cyclization pathways.[1]

Q2: My crude product is a discolored solid. What is the first purification method I should try?

A2: For a solid crude product, recrystallization is often a good first choice as it can be a relatively simple and effective method for removing impurities.[1] If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product. Column chromatography is more versatile and can separate complex mixtures, isomers, and remove a wider range of impurities.[1]

Q4: My purified this compound is a yellow powder. Is this expected?

A4: While many pure naphthyridinone derivatives are off-white to pale yellow, a distinct yellow or brown color may indicate the presence of impurities.[2] Further purification, such as treatment with activated carbon during recrystallization or a second purification step, may be necessary.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities with distinct signals. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Incomplete reaction leaving significant starting material. - Presence of closely related by-products with similar solubility. - Inappropriate solvent choice.- Attempt an initial purification by column chromatography to remove the bulk of impurities before recrystallization. - Screen a variety of recrystallization solvents or solvent mixtures.
Poor Crystal Formation or "Oiling Out" - The solution is supersaturated with the product or impurities. - The cooling process is too rapid. - The chosen solvent is not ideal.- Slow down the crystallization by allowing the solution to cool to room temperature before placing it in an ice bath. - Add a seed crystal to induce crystallization. - Try a different solvent system. "Oiling out" can sometimes be resolved by using a larger volume of solvent or a solvent mixture.
Low Yield of Crystals - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used.- Ensure the solution is cooled sufficiently to minimize solubility. - After crystal collection, concentrate the mother liquor and cool again to obtain a second crop of crystals. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored Impurities in Crystals - Colored by-products are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - The mobile phase (eluent) is too polar or not polar enough. - The column is overloaded with the crude product.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[3] - Reduce the amount of crude material loaded onto the column.
Product is Not Eluting from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking of the Compound on TLC and Column - The compound may be acidic or basic and is interacting strongly with the silica gel. - The sample is not fully dissolved in the mobile phase before loading.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column.
Product Degradation on the Column - The compound is unstable on silica gel.- Consider using a different stationary phase, such as alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general starting protocol. The optimal solvent may vary depending on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often good starting points for related naphthyridinones.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol uses silica gel as the stationary phase, which is common for the purification of naphthyridine derivatives.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.[1]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased during the elution (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Data Presentation

Table 1: Comparison of Purification Strategies (Illustrative)

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldNotes
Recrystallization80-90%>98%60-80%Effective for removing minor impurities. Yield can be lower if the compound is significantly soluble in the cold solvent.
Column Chromatography50-90%>99%70-90%Highly effective for complex mixtures and closely related impurities. Yield is generally good with careful technique.
Preparative HPLCAny>99.5%50-70%Used for achieving very high purity, often for final product polishing. Can be lower yielding and more expensive.

Note: The values in this table are illustrative and can vary significantly based on the specific reaction conditions and the nature of the impurities.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Solid Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily or Complex Mixture Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Purity Not Met Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Low_Yield Low Yield Issue->Low_Yield Yes Oiling_Out Oiling Out Issue->Oiling_Out Yes Low_Purity Low Purity Issue->Low_Purity Yes Success Pure Crystals Issue->Success No Solution_LY Concentrate Mother Liquor Low_Yield->Solution_LY Solution_OO Cool Slowly / Add Seed Crystal Oiling_Out->Solution_OO Solution_LP Re-purify (e.g., Column Chromatography) Low_Purity->Solution_LP Solution_LY->Success Solution_OO->Success Solution_LP->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Enhancing the Selectivity of 2,7-Naphthyridin-1(2H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,7-naphthyridin-1(2H)-one based kinase inhibitors. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, with a focus on improving and verifying inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound scaffold promising for kinase inhibitor development?

The this compound scaffold is a valuable core structure in medicinal chemistry for developing kinase inhibitors. Its rigid, bicyclic nature allows for the precise orientation of substituent groups to interact with the ATP-binding pocket of kinases. This structural feature can be exploited to achieve high potency and, through careful chemical modification, selectivity for specific kinase targets. Studies have demonstrated its utility in developing potent inhibitors for kinases like MET, AXL, and PKMYT1.[1][2][3]

Q2: What are the primary challenges when working with this class of inhibitors?

Like many kinase inhibitors that target the highly conserved ATP-binding site, the main challenge is achieving high selectivity for the target kinase over other kinases in the human kinome.[4][5] Off-target activity can lead to ambiguous experimental results and potential toxicity in therapeutic applications.[6][7] Another common issue is a discrepancy between high potency in biochemical assays and lower efficacy in cell-based models, which can be due to factors like poor cell permeability or high intracellular ATP concentrations.[8][9]

Q3: How do I distinguish between on-target and off-target effects in my cellular assays?

Distinguishing on-target from off-target effects is crucial for validating your inhibitor's mechanism of action.[8] Key strategies include:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.[8]

  • Perform rescue experiments: The observed phenotype should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[8]

  • Titrate the inhibitor: Use the lowest possible concentration of the inhibitor that shows the desired on-target effect to minimize off-target binding.[8]

  • Profile against a kinase panel: Broad kinase screening is essential to identify other potential targets that might be responsible for the observed cellular phenotype.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High variability in IC50 values between experiments.

Potential Cause Recommended Solution
Inconsistent ATP Concentration Many inhibitors are ATP-competitive, making their IC50 values highly sensitive to the ATP concentration in the assay.[9] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[10] Always keep the ATP concentration consistent across all experiments.
Variable Enzyme Purity or Activity The purity and specific activity of the kinase can vary between batches. Qualify each new lot of enzyme to ensure its activity is consistent. Use highly pure kinase preparations (ideally >98%) to avoid interference from contaminating kinases.
Suboptimal Reaction Time If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Ensure your assay is within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.[10]
Inhibitor Solubility Issues Poor solubility of the test compound can lead to inaccurate effective concentrations.[11] Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Check for precipitation.

Issue 2: Inhibitor is potent in biochemical assays but weak in cell-based assays.

Potential Cause Recommended Solution
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can provide insights into potential permeability issues.[8]
High Intracellular ATP The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in most biochemical assays.[9] This high ATP level can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency.
Inhibitor Efflux or Metabolism The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.
Target Not Expressed or Active The target kinase may not be expressed or may be in an inactive state in the chosen cell line.[8] Confirm target expression and phosphorylation status (as a proxy for activity) using methods like Western blotting before conducting inhibitor studies.[8]

Issue 3: Unexpected or inconsistent cellular phenotype.

Potential Cause Recommended Solution
Off-Target Effects The observed phenotype may be due to the inhibition of one or more unintended kinases.[7] Profile the inhibitor against a broad panel of kinases to identify potential off-targets.[4] Use a secondary, structurally distinct inhibitor for the same target to see if the phenotype is reproduced.[8]
Cell Line Heterogeneity The cell line may be unstable or consist of a mixed population. Use low-passage number cells and perform cell line authentication regularly.[8]
Inhibitor Degradation The inhibitor may be unstable in cell culture media or under assay conditions. Prepare fresh stock solutions and minimize exposure to light and air.

Quantitative Data on Selectivity

Improving selectivity often involves iterative chemical modifications to the inhibitor scaffold. The following table summarizes public IC50 data for exemplary this compound derivatives, demonstrating how substitutions can modulate potency and selectivity against MET and AXL kinases.

CompoundTarget KinaseIC50 (nM)Reference
17c MET13.8[1][12]
17e AXL17.2[1][12]
17i AXL31.8[1][12]
Cabozantinib MET(Potent, but not selective)[1][12]
Cabozantinib AXL(Potent, but not selective)[1][12]

Note: This table is illustrative. Researchers should generate their own data for direct comparison.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the this compound inhibitor in DMSO. Further dilute these into the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solution. For positive controls (100% activity), add buffer with the equivalent DMSO concentration. For negative controls (background), use buffer alone.

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution to all wells except the negative controls.

  • Reaction Initiation: Start the reaction by adding 5 µL of a 4X ATP solution. The final ATP concentration should be at its Km for the kinase being tested.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Subtract the background signal, normalize the data to controls, and fit the dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Inhibition via Western Blot

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in cells.

  • Cell Culture and Treatment: Plate cells (e.g., U-87 MG or HT-29 for MET kinase studies) and grow to 70-80% confluency.[3] Treat the cells with a dose range of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MET) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for the total protein level of the target and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.

Protocol 3: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stabilization of a protein upon ligand binding, which can be used to assess inhibitor binding across many kinases without needing a specific substrate for each.[13]

  • Reagent Preparation:

    • Prepare a solution of the purified kinase in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare a stock solution of the this compound inhibitor.

  • Assay Setup: In a 96-well or 384-well PCR plate, combine the kinase, dye, and either the inhibitor or a vehicle control (DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Acquisition: As the kinase unfolds due to heat, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence. The instrument will record fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the folded state of the kinase, resulting in a positive shift in the Tm (ΔTm). The magnitude of this shift correlates with the binding affinity. By performing this assay with a large panel of kinases, a selectivity profile can be generated.[13]

Visualizations

cluster_pathway Kinase Signaling and Inhibition Receptor Receptor Kinase Target Kinase (e.g., MET, AXL) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor 2,7-Naphthyridin-1-one Inhibitor Inhibitor->Kinase On-Target Inhibition OffTarget Off-Target Kinase Inhibitor->OffTarget Off-Target Inhibition OffTarget_pSubstrate Off-Target Effect OffTarget->OffTarget_pSubstrate Undesired Signaling

Caption: On-target vs. off-target effects of a kinase inhibitor.

cluster_workflow Inhibitor Selectivity Profiling Workflow Start Synthesize 2,7-Naphthyridinone Compound Biochem Biochemical Assay (IC50 vs Target Kinase) Start->Biochem Potent Potent? (e.g., IC50 < 100 nM) Biochem->Potent Profile Broad Kinome Screen (e.g., >400 kinases) Potent->Profile Yes Stop Redesign Compound Potent->Stop No Selective Selective? Profile->Selective Cellular Cell-Based Assay (Target Engagement) Selective->Cellular Yes Selective->Stop No Phenotype Confirm On-Target Phenotype Cellular->Phenotype Lead Lead Candidate Phenotype->Lead

Caption: Experimental workflow for assessing inhibitor selectivity.

cluster_troubleshooting Troubleshooting Logic for Poor Cellular Activity Start Inhibitor shows low activity in cells CheckTarget Is target kinase expressed & active in the cell line? Start->CheckTarget CheckPerm Is compound likely cell-permeable? CheckTarget->CheckPerm Yes Solution_Cell Solution: Choose a different cell model CheckTarget->Solution_Cell No CheckOffTarget Is there a known off-target that could oppose the phenotype? CheckPerm->CheckOffTarget Yes Solution_Perm Solution: Modify scaffold to improve permeability CheckPerm->Solution_Perm No Solution_OffTarget Solution: Redesign inhibitor to avoid off-target CheckOffTarget->Solution_OffTarget Yes Solution_ATP Root Cause Likely: High intracellular ATP. Requires very high affinity. CheckOffTarget->Solution_ATP No

Caption: A logical approach to troubleshooting poor cellular activity.

References

Common side reactions and byproducts in 2,7-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and byproducts encountered during the synthesis of 2,7-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-naphthyridine core?

A1: The 2,7-naphthyridine core is typically synthesized through various methods, primarily involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[1] Key strategies include the Friedländer annulation, reactions involving rearrangements of fused pyridine systems like pyrrolo[3,4-c]pyridines, and multi-step syntheses starting from substituted pyridines.[1][2]

Q2: I am getting a low yield in my 2,7-naphthyridine synthesis. What are the potential causes and solutions?

A2: Low yields in 2,7-naphthyridine synthesis can stem from several factors:

  • Harsh Reaction Conditions: High temperatures or strong acidic/basic conditions can lead to the degradation of starting materials or the desired product.

  • Suboptimal Catalyst: The choice of catalyst can significantly influence the reaction rate and efficiency.

  • Poor Regioselectivity: The use of unsymmetrical starting materials can lead to the formation of multiple isomers, reducing the yield of the desired product.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate unwanted byproducts.

  • Product Loss During Workup: The purification and isolation steps can lead to a significant loss of the final product.

To address these issues, consider optimizing reaction conditions (temperature, solvent, catalyst), exploring milder synthetic routes, and employing careful purification techniques.[3]

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Friedländer Annulation

Problem: When using an unsymmetrical ketone in a Friedländer synthesis of a 2,7-naphthyridine, a mixture of regioisomers is observed, complicating purification and reducing the yield of the target molecule.

Background: The Friedländer synthesis involves the condensation of an o-aminopyridine carbaldehyde with a ketone containing an α-methylene group.[3] If the ketone is unsymmetrical (e.g., 2-butanone), the reaction can proceed via two different enolates, leading to the formation of two distinct regioisomeric products.

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity.[4] For the synthesis of 1,8-naphthyridines, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated high regioselectivity.[4][5]

  • Slow Addition of Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can favor the formation of one regioisomer over the other.[4]

  • Temperature Optimization: The reaction temperature can impact the ratio of regioisomers. A systematic study of the reaction at different temperatures is recommended to find the optimal conditions for the desired product.[4]

Quantitative Data:

While specific data for 2,7-naphthyridine is limited in the reviewed literature, studies on the closely related 1,8-naphthyridine synthesis provide a strong indication of the achievable regioselectivity.

CatalystSubstratesRegioselectivity (Product A : Product B)Reference
Pyrrolidine2-Aminonicotinaldehyde, 2-Butanone>90:10[4]
TABO2-Aminonicotinaldehyde, 2-Butanone96:4[4][5]

Experimental Protocol: Regioselective Friedländer Synthesis of a Substituted 2,7-Naphthyridine (Hypothetical)

  • To a solution of 3-amino-4-formylpyridine (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add the amine catalyst (e.g., TABO, 0.1 mmol).

  • Heat the mixture to the desired temperature (e.g., 80 °C).

  • Slowly add a solution of the unsymmetrical ketone (e.g., 2-butanone, 1.2 mmol) in anhydrous toluene (5 mL) over a period of 4 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system to separate the regioisomers.

  • Characterize the isolated products by ¹H NMR and ¹³C NMR spectroscopy to confirm their structures and determine the regioselectivity.

Issue 2: Formation of an O-Alkylated Byproduct

Problem: During the synthesis of a 2,7-naphthyridin-1-one derivative involving an alkylation step, a significant amount of an unexpected byproduct is formed, leading to a low yield of the desired N-alkylated product.

Background: In a multi-step synthesis of a 2,7-naphthyridine derivative, an intermediate containing a hydroxyl group (or its tautomeric lactam form) may be subjected to alkylation. The presence of both nitrogen and oxygen atoms that can be alkylated can lead to the formation of both N-alkylated and O-alkylated products. A "bis-O-alkylation product" has been reported as a possible contaminant in the synthesis of a 2,7-naphthyridine precursor, suggesting that O-alkylation is a relevant side reaction.[2] The choice of base and solvent can significantly influence the N- vs. O-alkylation ratio.

Solutions:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. For instance, using a non-polar solvent and a silver salt of the substrate has been reported to favor O-alkylation, while polar aprotic solvents with bases like sodium hydride often favor N-alkylation.[6] However, in some cases, even with NaH in DMF, exclusive O-alkylation has been observed.[6]

  • Protecting Groups: If selective N-alkylation is desired, consider protecting the hydroxyl group before the alkylation step.

  • Alternative Synthetic Route: A different synthetic strategy that avoids the alkylation of an ambident nucleophile might be necessary. For example, a Buchwald-Hartwig amination could be employed to form the N-C bond more selectively.[6]

Experimental Protocol: Monitoring and Control of N- vs. O-Alkylation (Hypothetical)

  • To a suspension of the 2,7-naphthyridin-1-one starting material (1.0 mmol) in an anhydrous solvent (e.g., DMF or THF, 10 mL) under a nitrogen atmosphere, add the base (e.g., NaH, 1.1 mmol) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol).

  • Monitor the reaction closely by TLC, comparing the reaction mixture to authentic samples of the starting material and, if available, the O-alkylated byproduct.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of N-alkylated to O-alkylated products.

  • Purify the desired product by column chromatography.

Visualizations

Friedlander_Reaction_Regioselectivity cluster_reactants Reactants cluster_intermediates Enolate Intermediates cluster_products Products aminopyridine 3-Amino-4-formylpyridine product_A Product A (Regioisomer 1) aminopyridine->product_A Friedländer Annulation product_B Product B (Regioisomer 2) aminopyridine->product_B Friedländer Annulation unsym_ketone Unsymmetrical Ketone (e.g., 2-Butanone) enolate_A Enolate A (More substituted) unsym_ketone->enolate_A Deprotonation enolate_B Enolate B (Less substituted) unsym_ketone->enolate_B Deprotonation enolate_A->product_A Friedländer Annulation enolate_B->product_B Friedländer Annulation

Caption: Regioselectivity in the Friedländer synthesis of 2,7-naphthyridines.

Alkylation_Side_Reaction start_material 2,7-Naphthyridin-1-one conditions Base, Alkyl Halide (R-X) start_material->conditions n_alkylation Desired Product: N-Alkylation conditions->n_alkylation Major Pathway (under optimal conditions) o_alkylation Side Product: O-Alkylation conditions->o_alkylation Side Reaction Pathway Troubleshooting_Workflow start Low Yield or Impure Product in 2,7-Naphthyridine Synthesis analysis Analyze Crude Product (LC-MS, NMR) start->analysis isomers Mixture of Regioisomers? analysis->isomers unexpected_mw Unexpected Molecular Weight? isomers->unexpected_mw No optimize_regio Optimize for Regioselectivity: - Change catalyst - Slow addition of ketone - Adjust temperature isomers->optimize_regio Yes low_conversion Low Conversion of Starting Material? unexpected_mw->low_conversion No identify_byproduct Identify Byproduct: - Check for O-alkylation - Look for aldol self-condensation - Consider solvent adducts unexpected_mw->identify_byproduct Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Change solvent - Screen different catalysts - Check starting material purity low_conversion->optimize_conditions Yes end_point Improved Yield and Purity low_conversion->end_point No (Other issues) optimize_regio->end_point identify_byproduct->end_point optimize_conditions->end_point

References

Technical Support Center: Stability Assessment of 2,7-Naphthyridin-1(2h)-one Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the in vivo stability of 2,7-Naphthyridin-1(2h)-one compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high in vitro potency but poor in vivo efficacy. What are the potential causes related to stability?

A1: A significant disconnect between in vitro potency and in vivo efficacy is often attributed to poor pharmacokinetic properties, primarily driven by instability. Key factors to investigate include:

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (hepatic metabolism).[1] Nitrogen-containing heterocycles can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][3]

  • Poor Plasma Stability: The compound may be chemically or enzymatically degraded in the bloodstream by plasma esterases or other enzymes.[4][5] This is particularly relevant for compounds containing ester or amide functionalities.[6]

  • Low Solubility and Formulation Issues: The compound may have poor aqueous solubility, leading to precipitation upon administration and low bioavailability.[7][8]

Q2: How can I proactively assess the in vivo stability of my this compound compounds?

A2: A tiered approach to stability assessment is recommended:

  • In Silico Prediction: Utilize computational models to predict metabolic liabilities of your specific this compound analogue.

  • In Vitro Assays: Conduct plasma stability and liver microsomal stability assays to get an early indication of metabolic and chemical stability.[1][4]

  • In Vivo Pharmacokinetic (PK) Studies: Perform pilot PK studies in a relevant animal model to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).

Q3: What are the common metabolic pathways for nitrogen-containing heterocyclic compounds like this compound?

A3: While specific pathways depend on the exact substitution pattern, common metabolic transformations for nitrogen heterocycles include:

  • Oxidation: This is a major metabolic route, often mediated by cytochrome P450 enzymes.[3] Oxidation can occur on the naphthyridine ring system or on substituent groups.[9]

  • Conjugation: Following oxidation, metabolites can be conjugated with polar molecules like glucuronic acid to facilitate excretion.[9]

  • Hydrolysis: If the compound contains ester or amide linkages, these can be hydrolyzed by esterases or amidases in the plasma or liver.[6]

Troubleshooting Guides

Issue 1: Rapid in vivo clearance of the this compound compound.
  • Potential Cause: High hepatic metabolism.

  • Troubleshooting Steps:

    • Conduct a liver microsomal stability assay: This will determine the intrinsic clearance of the compound by liver enzymes.[1][10]

    • Identify metabolic hotspots: Use techniques like mass spectrometry to identify the metabolites formed in the microsomal assay. This will reveal the specific sites on the molecule that are most susceptible to metabolism.

    • Medicinal Chemistry Approach:

      • Blocking Metabolic Sites: Introduce chemical modifications at the metabolic hotspots to block enzymatic degradation. For example, replacing a hydrogen atom with a fluorine atom can prevent oxidation at that position.[2]

      • Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining biological activity.[11][12][13] For instance, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can reduce oxidative metabolism.[3]

Issue 2: Poor plasma stability of the this compound compound.
  • Potential Cause: Enzymatic degradation by plasma hydrolases or esterases.[4]

  • Troubleshooting Steps:

    • Perform a plasma stability assay: This will quantify the rate of degradation of the compound in plasma from different species (e.g., mouse, rat, human).[5][14]

    • Structural Modification: If the compound contains labile functional groups like esters, consider replacing them with more stable alternatives such as amides or other bioisosteres.[11]

Issue 3: Low and variable oral bioavailability.
  • Potential Cause: Poor aqueous solubility and/or formulation issues.[7]

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Measure the solubility of the compound at different pH values relevant to the gastrointestinal tract.

    • Formulation Optimization: For preclinical in vivo studies, various formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds:[7][8][15][16][17]

      • Co-solvents: Use a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) and aqueous vehicles (e.g., saline, PBS).[7]

      • Surfactants: Incorporate surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can solubilize the compound.

      • Cyclodextrins: Use cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[15]

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[17]

Quantitative Data Summary

Due to the proprietary nature of drug discovery, a comprehensive public database of in vivo stability data for a wide range of this compound compounds is not available. Researchers are encouraged to generate their own data using the protocols provided below and to use the following table to summarize their findings for comparative analysis.

Compound IDPlasma Stability (t½, min)Liver Microsomal Stability (t½, min)In Vivo Half-life (t½, h)In Vivo Clearance (CL, mL/min/kg)
Example-001
Example-002
...

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a test compound in plasma.[4][5][6][14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the plasma at 37°C and keep it on ice.

  • Prepare a working solution of the test compound by diluting the stock solution in PBS.

  • In a 96-well plate, add the plasma.

  • Initiate the reaction by adding the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard to a sample of the incubation mixture.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.[1][10][18][19][20]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, mouse, rat), stored at -80°C

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the liver microsomes on ice.

  • Prepare a reaction mixture containing the liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins and microsomes.

  • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Decision in_silico In Silico Prediction (Metabolic Liabilities) plasma_stability Plasma Stability Assay in_silico->plasma_stability microsomal_stability Liver Microsomal Stability Assay in_silico->microsomal_stability formulation Formulation Development plasma_stability->formulation microsomal_stability->formulation pk_study Pharmacokinetic (PK) Study formulation->pk_study decision Stable with Good PK? pk_study->decision advance Advance to Efficacy Studies decision->advance Yes troubleshoot Troubleshoot/Optimize decision->troubleshoot No

Caption: Experimental workflow for in vivo stability assessment.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) oxidation Oxidation (e.g., Hydroxylation) parent->oxidation demethylation N-dealkylation (if applicable) parent->demethylation glucuronidation Glucuronidation oxidation->glucuronidation demethylation->glucuronidation excretion Excretion glucuronidation->excretion

Caption: Hypothetical metabolic pathway for this compound.

troubleshooting_tree cluster_plasma Plasma Stability cluster_microsomal Metabolic Stability cluster_solubility Solubility & Formulation start Poor In Vivo Efficacy check_stability Assess In Vitro Stability start->check_stability plasma_issue Rapid Degradation in Plasma? check_stability->plasma_issue microsomal_issue High Clearance in Microsomes? check_stability->microsomal_issue solubility_issue Poor Aqueous Solubility? check_stability->solubility_issue modify_labile_groups Modify Labile Functional Groups (e.g., ester to amide) plasma_issue->modify_labile_groups Yes identify_metabolites Identify Metabolic Hotspots microsomal_issue->identify_metabolites Yes block_metabolism Block Metabolism or Use Bioisosteres identify_metabolites->block_metabolism optimize_formulation Optimize Formulation (Co-solvents, Surfactants, etc.) solubility_issue->optimize_formulation Yes

Caption: Troubleshooting decision tree for in vivo stability issues.

References

Technical Support Center: Refining Cell-Based Assay Protocols for Potent 2,7-Naphthyridinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potent 2,7-naphthyridinone inhibitors. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for a novel 2,7-naphthyridinone inhibitor in a cell-based assay?

A1: For a new 2,7-naphthyridinone inhibitor, it is recommended to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in determining the half-maximal inhibitory concentration (IC50) and the optimal concentration window for subsequent experiments.

Q2: How long should cells be incubated with a 2,7-naphthyridinone inhibitor?

A2: The ideal incubation time depends on the specific cell line's doubling time and the inhibitor's mechanism of action. A standard initial approach is to test multiple time points, such as 24, 48, and 72 hours.[1] Shorter incubation periods may be adequate for cytotoxic compounds, whereas longer durations might be required for cytostatic agents.

Q3: My 2,7-naphthyridinone inhibitor is poorly soluble in the cell culture medium. What can I do?

A3: Solubility is a frequent challenge with small molecule inhibitors. Most are initially dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.5%) to prevent solvent-induced toxicity. If solubility issues persist, you can try:

  • Pre-warming the cell culture medium before adding the inhibitor.

  • Investigating alternative, cell-compatible solvents.

  • Preparing a fresh stock solution of the inhibitor.

Q4: How can I confirm that the observed cellular effects are due to the 2,7-naphthyridinone inhibitor and not the solvent?

A4: Including a vehicle control in your experimental design is essential. The vehicle control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This allows for the differentiation between the effects of the inhibitor and any potential toxicity caused by the solvent itself.

Q5: The IC50 value of my 2,7-naphthyridinone inhibitor is significantly higher in cellular assays compared to biochemical assays. Why is this?

A5: Discrepancies between biochemical and cellular IC50 values are common and can be attributed to several factors. Cellular ATP concentrations are typically much higher (in the millimolar range) than the ATP concentrations used in in vitro kinase assays.[2] For ATP-competitive inhibitors, this can lead to a rightward shift in the IC50 value in a cellular environment. Other factors include cell permeability, efflux pumps, and off-target effects within the cell.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Cell Viability Assay
  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or inaccurate pipetting.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.

    • Use calibrated pipettes and maintain a consistent pipetting technique.

    • To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[3]

Issue 2: Low or No Kinase Activity Detected in the Assay
  • Possible Cause: Inactive enzyme, incorrect buffer composition, or degraded substrate/ATP.

  • Troubleshooting Steps:

    • Enzyme Inactivity: Ensure the recombinant kinase has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[2] Validate the enzyme's activity with a positive control.[2]

    • Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity. A typical buffer may contain HEPES pH 7.5, MgCl₂, EGTA, DTT, and a detergent like Tween-20. Verify that all components are at their correct concentrations.[2]

    • Substrate/ATP Issues: Confirm the integrity and concentration of the substrate. Use a fresh stock of ATP as it can degrade over time.[2]

Issue 3: High Background Signal in a Kinase Assay
  • Possible Cause: Autofluorescent compounds, compound interference with detection reagents, or contaminated reagents.

  • Troubleshooting Steps:

    • Compound Interference: To check for autofluorescence or quenching, include a control with the compound but without the enzyme.[4]

    • Detection Reagent Interference: Run a control with the compound and the detection reagent (e.g., ADP-Glo™) in the absence of the kinase reaction components to see if the compound directly affects the detection system.[2]

    • Contaminated Reagents: Ensure that buffer components or substrates are not contaminated with ATP or other substances that might interfere with the assay.[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 2,7-naphthyridinone and related naphthyridine derivatives. This data can serve as a comparative baseline for evaluating the potency of novel compounds.

Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines

CompoundHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
Compound 142.61.52.7[5][6]
Compound 152.30.811.4[5][6]
Compound 160.70.15.1[5][6]

Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 9kc-Kit8.5[7]
Compound 17cMET13.8[8]
Compound 17eAXL17.2[8]
Compound 11CK2α/α'< 22[5]
SGC-CK2-1CK2α36[9]
CX-4945CK2Potent Inhibitor[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of 2,7-naphthyridinone compounds on cell viability by measuring the metabolic activity of cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • 2,7-naphthyridinone inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridinone compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).[5]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This protocol measures the activity of a specific kinase and the inhibitory effect of 2,7-naphthyridinone compounds by quantifying the amount of ADP produced.

Materials:

  • Recombinant kinase

  • Kinase buffer

  • Substrate (peptide or protein)

  • ATP

  • 2,7-naphthyridinone inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and inhibitor solutions in kinase buffer.

  • Reaction Setup: In a white-walled microplate, add the kinase, the 2,7-naphthyridinone inhibitor at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).[5]

  • Termination and Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ assay by following the manufacturer's instructions. This involves converting the ADP produced into a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Dilutions) treatment Treatment with 2,7-Naphthyridinone compound_prep->treatment cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis

Caption: General experimental workflow for in vitro testing of 2,7-naphthyridinone inhibitors.

troubleshooting_logic cluster_seeding Cell Seeding Issues cluster_plate Plate Effects start High Variability in Replicates? check_suspension Ensure Single-Cell Suspension start->check_suspension Yes end Problem Resolved start->end No pipetting Verify Pipetting Technique check_suspension->pipetting edge_effects Avoid Outer Wells (Edge Effects) pipetting->edge_effects edge_effects->end Resolved

Caption: Troubleshooting logic for high variability in cell-based assays.

signaling_pathway inhibitor 2,7-Naphthyridinone Inhibitor kinase Target Kinase (e.g., MET, c-Kit, CK2) inhibitor->kinase substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

References

Technical Support Center: Optimizing 2,7-Naphthyridin-1(2H)-one Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Naphthyridin-1(2H)-one lead compounds. The focus is on overcoming common pharmacokinetic challenges encountered during preclinical development.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue: Low Aqueous Solubility

Q: My this compound analog shows potent in vitro activity but has very low aqueous solubility. How can I improve this?

A: Low aqueous solubility is a common challenge that can lead to poor absorption and bioavailability. Here are several strategies to consider:

  • Structural Modification:

    • Introduce Polar Functional Groups: Carefully consider the structure-activity relationship (SAR) of your series. The introduction of polar groups such as hydroxyl, amino, or amides at positions that do not interfere with target binding can significantly enhance solubility.

    • Ionizable Groups: Incorporating basic (e.g., amines) or acidic (e.g., carboxylic acids) functionalities can allow for salt formation, which often dramatically improves solubility.

    • Reduce Lipophilicity: Analyze the lipophilicity (LogP/LogD) of your compound. Systematically replace lipophilic moieties with more polar alternatives.

  • Formulation Strategies:

    • Co-solvents: For in vitro assays and early in vivo studies, using co-solvents like DMSO, ethanol, or PEG-400 can help solubilize your compound. However, be mindful of potential toxicity and effects on biological assays.

    • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the formulation can increase solubility.

    • Amorphous Solid Dispersions: For later stage development, creating an amorphous solid dispersion with a polymer can improve the dissolution rate and apparent solubility.

Q: I'm observing precipitation of my compound in my aqueous assay buffer. What can I do?

A: Compound precipitation can lead to inaccurate and unreliable in vitro data.

  • Decrease Compound Concentration: Determine the kinetic solubility of your compound in the specific assay buffer to ensure you are working below its solubility limit.

  • Increase DMSO Concentration: A slight increase in the final DMSO concentration in the assay (typically up to 1%) may help, but it's crucial to run a vehicle control to ensure the solvent is not affecting the assay outcome.

  • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween 80) can help maintain solubility, but this should be used with caution as it can interfere with biological assays.

Issue: Rapid Metabolism

Q: My this compound compound is rapidly cleared in liver microsome stability assays. What are the likely metabolic pathways and how can I block them?

A: Rapid metabolism, particularly through oxidation by cytochrome P450 enzymes (CYPs) and conjugation reactions like glucuronidation, is a major cause of poor in vivo exposure.

  • Identify the Metabolic Soft Spot:

    • Metabolite Identification Studies: Use liver microsomes or hepatocytes and LC-MS/MS to identify the major metabolites. This will pinpoint the exact site of metabolic attack on your molecule.

    • In Silico Metabolism Prediction: Computational tools can predict likely sites of metabolism and the specific CYP enzymes involved.

  • Strategies to Block Metabolism:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated oxidation due to the kinetic isotope effect.

    • Blocking Groups: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic "soft spot" to prevent enzyme access or deactivate the site. For example, replacing a metabolically labile methoxy group with a trifluoromethoxy group.

    • Address Glucuronidation: Naphthyridinone scaffolds, particularly those with phenolic hydroxyl groups, can be susceptible to glucuronidation.[1] Strategies to mitigate this include:

      • Masking the Hydroxyl Group: Convert the hydroxyl group into a prodrug, such as an ester or a carbonate, which can be cleaved in vivo to release the active parent compound.

      • Bioisosteric Replacement: Replace the hydroxyl group with a bioisostere that is less prone to glucuronidation, such as an amine or a sulfonamide, while maintaining biological activity.

Issue: Poor Oral Bioavailability

Q: Despite having reasonable solubility and metabolic stability, my compound exhibits low oral bioavailability in animal models. What could be the reason?

A: Low oral bioavailability in the face of good solubility and stability often points towards issues with intestinal permeability or efflux.

  • Assess Permeability:

    • Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can determine the apparent permeability (Papp) of your compound. Low Papp values suggest poor absorption.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a higher-throughput, non-cell-based assay to assess passive diffusion.

  • Investigate Efflux Transporters:

    • Bidirectional Caco-2 Assay: By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Caco-2 Assay with Inhibitors: Running the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) can confirm which transporter is responsible. If the A-B permeability increases in the presence of the inhibitor, it confirms efflux.

  • Strategies to Overcome Poor Permeability and Efflux:

    • Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Modify the structure to reduce the number of hydrogen bond donors and acceptors.

    • Prodrugs: Design a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active compound.

    • Formulation with Permeation Enhancers or Efflux Inhibitors: While more common in later-stage development, certain excipients can enhance permeability or inhibit efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro ADME assays I should run for my this compound series?

A1: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for early-stage lead optimization. This should include:

  • Solubility: Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Permeability: Caco-2 permeability assay to predict intestinal absorption.

  • Metabolic Stability: Liver microsomal stability assay (human, rat, mouse) to determine intrinsic clearance.

  • Plasma Protein Binding: To determine the fraction of unbound drug, which is the pharmacologically active portion.

  • CYP Inhibition: To assess the potential for drug-drug interactions.

Q2: I have identified a lead compound with good in vitro properties. What are the next steps for in vivo pharmacokinetic assessment?

A2: Once you have a promising lead from in vitro studies, a preliminary in vivo pharmacokinetic (PK) study in a rodent model (typically rats or mice) is the next step. This study will provide crucial information on:

  • Plasma Concentration-Time Profile: This shows how the drug concentration in the blood changes over time after administration.

  • Key PK Parameters: Including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Oral Bioavailability (F%): This is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Q3: My compound is a phenol and is undergoing extensive glucuronidation. What are some effective strategies to mitigate this?

A3: Glucuronidation of phenols is a common metabolic pathway that can lead to rapid clearance.[2] Consider the following approaches:

  • Remove or Block the Phenolic Hydroxyl Group: If the hydroxyl group is not essential for activity, it can be removed or replaced with a group that cannot be glucuronidated (e.g., a fluoro or methoxy group).

  • Steric Hindrance: Introduce bulky groups near the phenolic hydroxyl to sterically hinder the approach of the UDP-glucuronosyltransferase (UGT) enzyme.

  • Electronic Modification: Introduce electron-withdrawing groups to the aromatic ring to decrease the nucleophilicity of the phenolic oxygen, which can reduce the rate of glucuronidation.

  • Prodrug Approach: Convert the phenol to a prodrug that is cleaved in vivo. This can protect the hydroxyl group from first-pass metabolism in the gut and liver.

Quantitative Data Summary

The following tables provide representative pharmacokinetic data for hypothetical this compound analogs to illustrate the impact of chemical modifications.

Table 1: In Vitro ADME Profile of this compound Analogs

CompoundKinetic Solubility (µM, pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Human Liver Microsomal Stability (t₁/₂, min)
Lead 1 51.215
Analog 1A (with polar group)501.518
Analog 1B (metabolic block)41.1>60
Analog 1C (optimized)458.5>60

Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (10 mg/kg, p.o.)

CompoundCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Oral Bioavailability (F%)
Lead 1 1501.04505
Analog 1C (optimized)8502.0510045

Key Experimental Protocols

1. Kinetic Solubility Assay (Shake-Flask Method)

  • Purpose: To determine the solubility of a compound in an aqueous buffer.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Add an aliquot of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking.

    • Separate any undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[3][4]

2. Caco-2 Permeability Assay

  • Purpose: To assess the intestinal permeability of a compound.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

    • Quantify the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5][6][7]

3. Liver Microsomal Stability Assay

  • Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

    • Add the test compound to the reaction mixture at a low concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and t₁/₂ = 0.693/k.[8][9]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_optimization Lead Optimization Cycle cluster_in_vivo In Vivo Evaluation solubility Kinetic Solubility Assay sar Analyze SAR solubility->sar permeability Caco-2 Permeability Assay permeability->sar metabolism Liver Microsomal Stability Assay metabolism->sar synthesis Synthesize Analogs synthesis->solubility sar->synthesis Design New Analogs pk_study Rodent PK Study sar->pk_study Optimized Lead bioavailability Determine Oral Bioavailability pk_study->bioavailability

Caption: A typical experimental workflow for overcoming poor pharmacokinetics.

troubleshooting_logic cluster_absorption Absorption Issues cluster_metabolism Metabolism/Clearance Issues start Poor In Vivo Performance solubility Low Solubility? start->solubility met_stab Rapid Metabolism? start->met_stab permeability Low Permeability? solubility->permeability No sol_strat Improve Solubility: - Add polar groups - Formulation solubility->sol_strat Yes perm_strat Improve Permeability: - Reduce PSA - Prodrugs permeability->perm_strat Yes efflux High Efflux? met_stab->efflux No met_strat Improve Stability: - Block metabolic site - Deuteration met_stab->met_strat Yes efflux_strat Reduce Efflux: - Modify structure - Prodrugs efflux->efflux_strat Yes

Caption: A decision tree for troubleshooting poor in vivo performance.

References

Technical Support Center: Optimization of N-arylation for 2,7-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-arylation of 2,7-naphthyridin-1(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-arylation of this compound, with a focus on the efficient diaryliodonium salt-based strategy.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Inefficient Reaction Conditions.

    • Solution: An efficient method for the N-arylation of this compound involves the use of diaryliodonium salts. This strategy has been shown to provide high yields under mild conditions and with short reaction times.[1][2][3][4][5] Consider switching to this method if you are using traditional coupling strategies that are proving ineffective.

  • Potential Cause 2: Suboptimal Base.

    • Solution: The choice of base can be critical. For N-arylation of pyridin-2-one systems with diaryliodonium salts, organic bases like N,N-diethylaniline have been shown to provide high yields and selectivity for the N-arylated product.[6][7] If you are observing low yields, screening different bases is recommended.

  • Potential Cause 3: Inappropriate Solvent.

    • Solution: Toluene and fluorobenzene are effective solvents for the N-arylation of pyridin-2-ones with diaryliodonium salts.[6] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Potential Cause 4: Reaction Temperature and Time.

    • Solution: The diaryliodonium salt-based N-arylation is advantageous due to its short reaction times and mild conditions.[1][2][3][4][5] However, if you are experiencing low yields, optimizing the temperature and reaction time may be necessary. Start with the recommended conditions and monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Issue 2: Poor N- versus O-arylation Selectivity

  • Potential Cause 1: Incorrect Base Selection.

    • Solution: The selectivity between N- and O-arylation of pyridin-2-one analogs is highly dependent on the base used.[6] For preferential N-arylation with diaryliodonium salts, N,N-diethylaniline in fluorobenzene is a recommended combination. Conversely, to favor O-arylation, a switch to quinoline in chlorobenzene could be effective.[6]

  • Potential Cause 2: Reaction Conditions Favoring O-arylation.

    • Solution: Carefully review your reaction setup. As a general trend for pyridin-2-ones, the use of tertiary amines like DIPEA and n-Bu3N can also lead to high N-arylation selectivity.[6] Ensure your chosen base and solvent system are those reported to favor N-arylation.

Issue 3: Incomplete Reaction

  • Potential Cause 1: Insufficient Reagent Stoichiometry.

    • Solution: Ensure the diaryliodonium salt is used in a slight excess (e.g., 1.2 equivalents) relative to the this compound.[6] The base should also be in excess (e.g., 2 equivalents).[6]

  • Potential Cause 2: Catalyst Deactivation (for metal-catalyzed reactions).

    • Solution: While the diaryliodonium salt method can be metal-free, if you are attempting a traditional cross-coupling like a Buchwald-Hartwig amination, catalyst deactivation can be an issue. Ensure you are using the appropriate ligand and that all reagents and solvents are of high purity and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for the N-arylation of this compound?

A1: The use of diaryliodonium salts for the N-arylation of this compound has been reported as a highly efficient strategy.[1][2][3][4][5] This method offers the advantages of mild reaction conditions, short reaction times, and high yields.[1][2][3][4][5]

Q2: What are the key reaction parameters to optimize for this N-arylation?

A2: The key parameters to consider for optimization are the choice of base and solvent. For achieving high selectivity for N-arylation over O-arylation with diaryliodonium salts, the combination of N,N-diethylaniline as the base and fluorobenzene as the solvent has been shown to be effective for related pyridin-2-one systems.[6]

Q3: Can I use traditional cross-coupling methods like Buchwald-Hartwig or Ullmann condensation?

A3: Yes, Buchwald-Hartwig amination and Ullmann condensation are well-established methods for forming C-N bonds and could be applied to the N-arylation of this compound.[8][9] However, these methods often require metal catalysts (palladium or copper, respectively) and specific ligands, and may necessitate harsher reaction conditions compared to the diaryliodonium salt approach.[10][11]

Q4: How can I minimize the formation of the O-arylated byproduct?

A4: To minimize O-arylation, careful selection of the base is crucial. For the arylation of pyridin-2-one scaffolds with diaryliodonium salts, using N,N-diethylaniline has been demonstrated to strongly favor the formation of the N-arylated product.[6][7]

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety procedures should be followed. Diaryliodonium salts, organic bases, and solvents should be handled in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

Arylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Diphenyliodonium triflateN,N-DiethylanilineToluene1001688[6]
Diphenyliodonium triflateDiisopropylethylamine (DIPEA)Toluene1001686[6]
Diphenyliodonium triflateTri-n-butylamine (n-Bu3N)Toluene1001685[6]
Diphenyliodonium triflateQuinolineChlorobenzene13016<1 (O-arylation favored)[6]

Experimental Protocols

Detailed Methodology for N-arylation of this compound using Diaryliodonium Salts (Based on analogous pyridinone reactions) [6]

  • Reagents and Materials:

    • This compound

    • Diaryliodonium salt (e.g., Diphenyliodonium triflate, 1.2 equiv.)

    • Base (e.g., N,N-Diethylaniline, 2 equiv.)

    • Anhydrous solvent (e.g., Fluorobenzene or Toluene)

    • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.).

    • Add the diaryliodonium salt (1.2 equiv.) and the base (2.0 equiv.).

    • Add the anhydrous solvent.

    • Seal the vessel or equip it with a condenser.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,7-naphthyridin-1(2H)-one.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, Diaryliodonium Salt, Base, and Solvent start->reagents heat Heat under Inert Atmosphere reagents->heat Seal Vessel monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end N-arylated Product purify->end

Caption: Experimental workflow for the N-arylation of this compound.

troubleshooting_workflow start Start Experiment check_yield Low/No Yield? start->check_yield check_selectivity Poor N/O Selectivity? check_yield->check_selectivity No optimize_conditions Switch to Diaryliodonium Salt Method Optimize Base/Solvent/Temp check_yield->optimize_conditions Yes incomplete_rxn Incomplete Reaction? check_selectivity->incomplete_rxn No change_base Use N,N-Diethylaniline for N-selectivity Use Quinoline for O-selectivity check_selectivity->change_base Yes success Successful N-arylation incomplete_rxn->success No check_stoichiometry Verify Reagent Equivalents (Diaryliodonium Salt > 1, Base > 2) incomplete_rxn->check_stoichiometry Yes optimize_conditions->start change_base->start check_stoichiometry->start

Caption: Troubleshooting decision workflow for N-arylation optimization.

References

Validation & Comparative

Validating the Mechanism of Action of 2,7-Naphthyridin-1(2h)-one as a Novel PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel PARP inhibitor, using the 2,7-Naphthyridin-1(2h)-one scaffold as a representative new chemical entity (NCE). It outlines key experiments and presents a comparative analysis against established PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib.

Introduction to PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system. They are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP's catalytic activity prevents the repair of these SSBs. During DNA replication, these unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs).[1][2]

In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state known as "synthetic lethality".[1][3][4] This dual insult—the inability to repair SSBs via PARP inhibition and the deficient repair of subsequent DSBs—results in genomic instability and targeted cancer cell death, while sparing healthy cells with functional HR pathways.[4][5]

A crucial aspect of many PARP inhibitors' efficacy is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[1][6] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity. The potency of PARP trapping varies among different inhibitors and is a key differentiator in their clinical effectiveness.[6]

Comparative Analysis of Inhibitory Potency

The validation of a novel PARP inhibitor begins with assessing its biochemical potency against the primary target enzymes, PARP1 and PARP2, and comparing it to established clinical agents.

Disclaimer: The data presented for this compound is illustrative and hypothetical for the purpose of this guide, as specific experimental values are not publicly available. Values for comparator compounds are compiled from published literature and may vary based on assay conditions.[7]

Table 1: Biochemical IC50 Values for PARP1 & PARP2 Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound (Hypothetical) 1.2 3.6 3.0x
Olaparib~5~10.2x
Rucaparib1.4Not Reported-
Talazoparib0.57Not Reported-
Niraparib3.82.10.55x

Table 2: Relative PARP Trapping Potency

The ability to trap PARP-DNA complexes is a critical mechanism for cytotoxicity. Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors.[6]

CompoundRelative PARP Trapping Potency
This compound (Hypothetical) Moderate-Strong
OlaparibModerate
RucaparibModerate
TalazoparibStrongest
NiraparibStrong
VeliparibWeakest

Cellular Activity and Synthetic Lethality

To confirm the mechanism of synthetic lethality, the anti-proliferative activity of the novel inhibitor is assessed in paired cancer cell lines that are either deficient or proficient in the HR pathway.

Table 3: Anti-proliferative Activity in BRCA-mutant vs. BRCA-wildtype Cells

CompoundCell Line (BRCA Status)GI50 (nM)
This compound (Hypothetical) MDA-MB-436 (BRCA1 -/-)< 1
Capan-1 (BRCA2 -/-)< 1
MDA-MB-231 (BRCA wt)> 1000
OlaparibMDA-MB-436 (BRCA1 -/-)~10
Capan-1 (BRCA2 -/-)~5
MDA-MB-231 (BRCA wt)> 10000

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex biological pathways and experimental processes involved in validating a novel PARP inhibitor.

PARP_Signaling_Pathway cluster_DNA DNA Integrity cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes Trapping PARP Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment SSB_Repair SSB Repair (BER Pathway) Recruitment->SSB_Repair Naphthyridinone This compound Naphthyridinone->PARP1 inhibits Naphthyridinone->Trapping induces

Caption: PARP1 signaling in DNA repair and inhibitor mechanism of action.

Experimental_Workflow cluster_Biochem Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis & Validation Assay_PARP PARP1/2 Enzymatic Assay (IC50 Determination) Compare Compare data to known PARP inhibitors Assay_PARP->Compare Assay_Trap PARP Trapping Assay (Relative Potency) Assay_Trap->Compare Cell_Culture Culture BRCA-mutant & BRCA-wildtype Cell Lines Assay_Viability Cell Viability Assay (GI50 Determination) Cell_Culture->Assay_Viability Assay_WB Western Blot for DNA Damage Markers (γH2AX) Cell_Culture->Assay_WB Assay_Viability->Compare Assay_WB->Compare Validate Validate Mechanism of Action Compare->Validate

Caption: Experimental workflow for validating a novel PARP inhibitor.

Synthetic_Lethality cluster_Normal Normal Cell (HR Proficient) cluster_Cancer Cancer Cell (HR Deficient / BRCA-mutant) NC_Inhibitor PARP Inhibitor NC_SSB SSBs Accumulate NC_Inhibitor->NC_SSB NC_DSB DSBs Form NC_SSB->NC_DSB NC_HR DSB Repair via Homologous Recombination NC_DSB->NC_HR NC_Survival Cell Survival NC_HR->NC_Survival CC_Inhibitor PARP Inhibitor CC_SSB SSBs Accumulate CC_Inhibitor->CC_SSB CC_DSB DSBs Form CC_SSB->CC_DSB CC_HR HR Repair Deficient (No DSB Repair) CC_DSB->CC_HR CC_Death Cell Death (Apoptosis) CC_HR->CC_Death

Caption: The principle of synthetic lethality in HR-deficient cells.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data.

In Vitro PARP Activity Assay (Colorimetric ELISA)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins coated on a microplate.[8]

  • Materials: Histone-coated 96-well plate, recombinant human PARP1 enzyme, activated DNA, 10X PARP buffer, Biotinylated NAD+, Streptavidin-HRP, TMB substrate, stop solution (e.g., 2N H₂SO₄), test compound (this compound) and controls.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and known inhibitors (e.g., Olaparib) in PARP assay buffer.

    • To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the recombinant PARP1 enzyme to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark until color develops (15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay measures the effect of the PARP inhibitor on cell proliferation and survival.[8]

  • Materials: BRCA-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) cell lines, appropriate culture medium, 96-well plates, test inhibitor, MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 to 120 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the half-maximal growth inhibition (GI50) value from the dose-response curve.

Western Blot for PARP Cleavage and DNA Damage

This assay detects markers of apoptosis (cleaved PARP) and DNA double-strand breaks (phosphorylated H2AX, known as γH2AX).

  • Materials: Cell lines, test inhibitor, lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes, primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Treat cells with the PARP inhibitor at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Probe the membrane with primary antibodies overnight at 4°C. An antibody recognizing both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa) is often used.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system. An increase in cleaved PARP and γH2AX indicates induction of apoptosis and DNA damage, respectively.

References

A Comparative Analysis of 2,7-Naphthyridin-1(2H)-one Analogs and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed comparative study of a novel 2,7-naphthyridin-1(2H)-one derivative against a panel of established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This objective comparison is supported by quantitative experimental data on biochemical potency, cellular activity, and PARP trapping efficacy.

Mechanism of Action: Beyond Catalytic Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibition of PARP's enzymatic activity leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethal phenotype, resulting in targeted cell death.[1][2][3]

A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This trapping converts the catalytic inhibitor into a cytotoxic complex that can physically obstruct DNA replication forks, leading to cell death. The potency of PARP trapping varies among inhibitors and is a key contributor to their overall antitumor activity.[2][4] Talazoparib, for instance, is recognized as a particularly potent PARP-trapping agent.[4]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro inhibitory potency and cellular activity of a representative this compound analog (a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, compound 8m from cited research) and the four clinically approved PARP inhibitors.[5][6] It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: In Vitro PARP1 and PARP2 Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the primary PARP enzymes, PARP1 and PARP2. Lower IC50 values indicate greater biochemical potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Naphthyridinone Derivative (8m) 0.49 [6]>1000 (implied high selectivity) [6]
Olaparib0.5 - 19[2][4]0.2 - 251[2][4]
Rucaparib0.5 - 3.2[2][4]~28.2[4]
Niraparib2 - 5[2]2 - 15.3[4]
Talazoparib~1[2]~0.2[2]
Table 2: Cellular Activity and PARP Trapping

This table presents the antiproliferative activity in a BRCA-mutant cancer cell line and the PARP trapping potency.

InhibitorCellular Antiproliferative Activity (IC50 in DLD-1 BRCA2-/- cells)PARP Trapping Potency
Naphthyridinone Derivative (8m) 4.82 nM [6]1.85 nM (in vitro DNA trapping efficacy) [6]
OlaparibVaries by cell lineModerate[4]
RucaparibVaries by cell lineModerate[4]
NiraparibVaries by cell lineHigher than Olaparib/Rucaparib[4]
TalazoparibVaries by cell lineHigh (most potent trapper)[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PARP signaling pathway and a generalized workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses Replication DNA Replication DNA_SSB->Replication unrepaired SSBs lead to PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation DSB Double-Strand Break (DSB) PARP1->DSB trapped PARP1 stalls replication Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival Replication->DSB unrepaired SSBs lead to HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Repair->Apoptosis in HR-deficient cells PARPi PARP Inhibitor (e.g., 2,7-Naphthyridinone) PARPi->PARP1 inhibits & traps

Figure 1. Simplified PARP1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Compound Synthesis (e.g., Naphthyridinone derivatives) B Biochemical PARP1/2 Enzymatic Assay (IC50 Determination) A->B C PARP Trapping Assay (Fluorescence Polarization) A->C D Cellular PARP Inhibition (ELISA-based) B->D E Cytotoxicity Assay (e.g., MTT/SRB in BRCA-mutant cell lines) C->E F Mechanism of Action (e.g., Western Blot for DNA damage markers) E->F G Data Compilation (Tables & Figures) F->G H Comparative Analysis vs. Established PARPis G->H

Figure 2. Generalized experimental workflow for the evaluation of novel PARP inhibitors.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for the key assays cited in this guide.

PARP1/2 Enzymatic Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 and PARP2.

  • Principle: A common method is a histone-based ELISA. Recombinant PARP1 or PARP2 enzyme is incubated in histone-coated plates with NAD+ and the test inhibitor. The amount of poly(ADP-ribose) (PAR) synthesized and incorporated onto the histones is then detected using an anti-PAR antibody, typically conjugated to an enzyme like HRP for colorimetric or chemiluminescent detection. The signal is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Histone-coated 96-well plates

    • NAD+

    • Test inhibitors (e.g., Naphthyridinone derivative, Olaparib) at various concentrations

    • Anti-PAR antibody (HRP-conjugated)

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., sulfuric acid)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • Add the PARP enzyme to the histone-coated wells.

    • Add the test inhibitor dilutions to the respective wells.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Wash the wells to remove unbound reagents.

    • Add the anti-PAR-HRP antibody and incubate.

    • Wash the wells again.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Cellular PARP Inhibition Assay (ELISA-based)

This assay measures the ability of an inhibitor to block PARP activity within intact cells.

  • Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity, in the presence or absence of the test inhibitor. The cells are then lysed, and the total amount of PAR in the cell lysate is quantified using a sandwich ELISA.[7][8][9][10]

  • Materials:

    • Cancer cell line (e.g., HeLa or a relevant cancer line)

    • 96-well cell culture plates

    • Test inhibitors

    • DNA damaging agent (e.g., H2O2)

    • Cell lysis buffer containing PARP and PARG inhibitors

    • PAR ELISA kit (includes capture antibody-coated plate, detection antibody, standards)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test inhibitor for a specified time.

    • Induce DNA damage by adding H2O2 for a short period.

    • Wash the cells and lyse them with the provided lysis buffer.

    • Transfer the cell lysates to the PAR capture antibody-coated plate.

    • Follow the ELISA kit manufacturer's instructions for incubation with detection antibody, secondary antibody-HRP, and substrate.

    • Measure the signal and quantify the amount of PAR relative to a standard curve.

    • Determine the EC50 value for cellular PARP inhibition.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.[1][11][12]

  • Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates, leading to its dissociation from the DNA and a decrease in the FP signal. A PARP trapping agent will prevent this dissociation, thus maintaining a high FP signal.[1][11]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Fluorescently labeled DNA oligonucleotide duplex (with a nick or break)

    • NAD+

    • Test inhibitors

    • Assay buffer

    • 384-well black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add the assay buffer, fluorescent DNA probe, and test inhibitor at various concentrations to the wells of the plate.

    • Add the PARP1 enzyme to initiate the formation of the PARP-DNA complex and incubate.

    • Initiate the PARylation reaction by adding NAD+.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Measure the fluorescence polarization.

    • An increase in the FP signal in the presence of the inhibitor (compared to a no-inhibitor control with NAD+) indicates PARP trapping.

    • Calculate the EC50 for PARP trapping from the dose-response curve.

Cytotoxicity Assay (e.g., SRB or MTT Assay)

This assay determines the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50).[13]

  • Principle: Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72-120 hours). The number of viable cells remaining is then quantified. In the Sulforhodamine B (SRB) assay, a dye that binds to total cellular protein is used. In the MTT assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.[13]

  • Materials:

    • BRCA-mutant cancer cell line (e.g., DLD-1 BRCA2-/-, MDA-MB-436)

    • 96-well cell culture plates

    • Complete cell culture medium

    • Test inhibitors

    • For SRB: Trichloroacetic acid (TCA), SRB solution, Tris base solution

    • For MTT: MTT reagent, Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure (SRB Assay):

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitors for 120 hours.[13]

    • Fix the cells by adding cold TCA and incubating.

    • Wash the plates with water and allow them to air dry.

    • Stain the cells with SRB solution.

    • Wash away the unbound dye with acetic acid and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

The novel this compound derivative (represented by the 1,5-isomer) demonstrates highly potent and selective inhibition of PARP1 in biochemical assays, with corresponding high potency in a BRCA-mutant cancer cell line. Its strong PARP trapping ability further underscores its potential as a promising therapeutic candidate. When compared to clinically approved PARP inhibitors, this novel scaffold shows competitive, and in some aspects, potentially superior preclinical characteristics, particularly in terms of PARP1 selectivity. Further in vivo studies are warranted to fully elucidate its therapeutic index and potential advantages over existing PARP inhibitors. This guide provides a foundational framework for researchers to understand the comparative landscape of these important anticancer agents.

References

A Comparative Analysis of 2,7-Naphthyridinone Analogs: Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 2,7-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,7-naphthyridinone analogs, focusing on their performance as inhibitors of different enzyme classes, including kinases and cholinesterases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the design and development of novel therapeutic agents.

Comparative Biological Activity of 2,7-Naphthyridinone Analogs

The biological activity of 2,7-naphthyridinone analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of different series of 2,7-naphthyridinone derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives [1]

CompoundRc-Kit IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
3 H329.6279.9
9k 3-fluorobenzyl8.5Not Reported
10l 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylNot Reported56.5
10r 4-(4-acetylpiperazin-1-yl)phenylNot Reported31.7

Table 2: MET Kinase Inhibitory Activity of 2,7-Naphthyridinone-Based Analogs [2]

CompoundModificationsMET IC₅₀ (nM)
BMS-777607 Reference CompoundNot Reported
13f 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-oneNot Reported

Note: While the specific IC₅₀ for 13f is not provided in the abstract, it is described as a potent inhibitor with excellent in vivo efficacy.

Table 3: Cholinesterase Inhibitory Activity of 8-hydroxy-2,7-naphthyridin-2-ium Salts [3]

CompoundR⁶AChE IC₅₀ (µM)BChE IC₅₀ (µM)
3c BenzylPhenyl> 5010.1
3e Benzyl4-Methoxyphenyl10.66.5
3f Benzyl2,4-Dichlorophenyl2.610.2

Table 4: Antimicrobial Activity of 2,7-Naphthyridine Derivatives [4][5]

CompoundModificationsS. aureus MIC (mg/L)
10j Contains a hydrazone linker8
10f Contains a hydrazone linker31

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Kinase Inhibition Assay (for c-Kit and VEGFR-2) [1]

The inhibitory activities of the synthesized compounds against c-Kit and VEGFR-2 kinases were evaluated using an enzyme-linked immunosorbent assay (ELISA). The 96-well plates were coated with poly(Glu, Tyr)4:1. The tested compounds and the respective kinases were added to the wells and the reaction was initiated by the addition of ATP. The plates were then incubated, followed by washing and the addition of a primary antibody (anti-phosphotyrosine, clone PY20). After another incubation and washing step, a secondary antibody conjugated to horseradish peroxidase was added. The colorimetric reaction was initiated by the addition of the substrate 3,3',5,5'-tetramethylbenzidine (TMB) and stopped with sulfuric acid. The absorbance was measured at 450 nm. The IC₅₀ values were calculated from the dose-response curves.

MET Kinase Inhibition Assay [2]

The in vitro potency of the target compounds against MET kinase was not detailed in the provided search results. However, such assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.

Cholinesterase Inhibition Assay (AChE and BChE) [3]

The inhibitory activity of the compounds against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) was determined using a modified Ellman's method. The assay was performed in a 96-well microplate reader. The reaction mixture contained the respective enzyme, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The test compounds were added to the reaction mixture and pre-incubated with the enzyme before the addition of the substrate. The rate of the reaction was determined by measuring the increase in absorbance at 412 nm due to the formation of 5-thio-2-nitrobenzoate. The IC₅₀ values were determined by plotting the percentage of inhibition versus the inhibitor concentration.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC) [4][5]

The minimum inhibitory concentration (MIC) of the 2,7-naphthyridine derivatives against Staphylococcus aureus was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in Mueller-Hinton broth in 96-well microplates. A standardized inoculum of the bacteria was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Logical Relationship of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the logical workflow of a typical SAR study for the development of novel inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization cluster_3 Advanced Testing A Initial Hit/Lead (2,7-Naphthyridinone Core) B Design Analogs (Vary Substituents R1, R2, etc.) A->B Rational Design C Chemical Synthesis B->C D In Vitro Screening (e.g., Kinase Assay) C->D Test Compounds E Determine Potency (IC50 values) D->E F Analyze SAR (Identify Key Moieties) E->F Activity Data G Lead Optimization F->G Informed Design G->B Iterative Cycle H In Vivo Efficacy & ADMET Studies G->H I Candidate Drug H->I

A flowchart illustrating the iterative process of a structure-activity relationship study.

Signaling Pathway Inhibition by a c-Kit/VEGFR-2 Kinase Inhibitor

This diagram depicts a simplified signaling pathway that can be targeted by 2,7-naphthyridinone-based c-Kit and VEGFR-2 inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling RTK c-Kit / VEGFR-2 (Receptor Tyrosine Kinase) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding & Autophosphorylation Inhibitor 2,7-Naphthyridinone Analog Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.

References

A Head-to-Head Comparison of 2,7-Naphthyridin-1(2h)-one Derivatives and Cabozantinib for MET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, making it a key target for therapeutic intervention in oncology. Dysregulation of MET signaling is implicated in the progression and metastasis of numerous cancers. This guide provides a detailed, data-driven comparison of two distinct approaches to MET kinase inhibition: the emerging 2,7-Naphthyridin-1(2h)-one scaffold and the established multi-kinase inhibitor, Cabozantinib.

Introduction to the Compared Inhibitors

This compound Derivatives: This chemical scaffold has been identified as a promising foundation for the development of novel and selective MET kinase inhibitors. Research has yielded specific derivatives with potent anti-tumor activity. For the purpose of this comparison, we will focus on two noteworthy examples: Compound 17c and Compound 13f , which have demonstrated significant biochemical and in vivo efficacy, respectively.

Cabozantinib: Marketed under the brand names Cometriq® and Cabometyx®, Cabozantinib is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.[1] Its multi-targeted approach provides a broad-spectrum anti-tumor activity, and it has received regulatory approval for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for representative this compound derivatives and Cabozantinib, focusing on their MET kinase inhibition and anti-tumor efficacy.

Table 1: Biochemical Potency Against MET Kinase
CompoundAssay TypeMET IC50 (nM)Other Key Targets (IC50, nM)
This compound derivative (17c) Biochemical13.8AXL (selective inhibition reported, specific IC50 not detailed in snippets)
Cabozantinib Biochemical1.3VEGFR2 (0.035), RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[2]
Table 2: Cellular Activity
CompoundCell Line(s)Assay TypeIC50
This compound derivatives Not explicitly available in the provided search results.--
Cabozantinib Glioblastoma Cancer Stem Cells (various)Cell Viability2 µM - 34 µM
MHCC97L & MHCC97H (Hepatocellular Carcinoma)Antiproliferative13.47 nM & 9.466 nM
TT (Medullary Thyroid Cancer)RET Autophosphorylation Inhibition85 nM
TT (Medullary Thyroid Cancer)Proliferation Inhibition94 nM
Table 3: In Vivo Efficacy in Xenograft Models
CompoundTumor ModelHostDosingTumor Growth Inhibition (TGI) / Outcome
This compound derivative (13f) U-87 MG (Glioblastoma)Nude Mice50 mg/kg114%
HT-29 (Colorectal Cancer)Nude Mice50 mg/kg95%
Cabozantinib Glioblastoma (HF2587)Orthotopic XenograftNot specifiedSignificant tumor growth reduction and improved survival.
GlioblastomaMouse XenograftNot specifiedIncreased median Overall Survival (32 vs 20 days).[2]
Papillary Renal Cell Carcinoma (PDX)RAG2-/-γC-/- mice30 mg/kg, dailyStriking tumor regression.[3]
Hepatocellular Carcinoma (HepG2)Nude Mice30 mg/kg, daily59.1% TGI

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used to characterize MET kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MET kinase. A common method involves a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents: Recombinant human MET kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor at various concentrations.

  • Procedure:

    • The MET kinase enzyme is incubated with serially diluted concentrations of the test inhibitor.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • After a defined incubation period, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used to produce a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The inhibitor concentration that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay

This assay assesses the ability of an inhibitor to block MET autophosphorylation within a cellular context, providing a measure of target engagement in a more biologically relevant system.

  • Cell Culture: A cancer cell line with known MET activation (e.g., through MET amplification or HGF stimulation) is used.

  • Treatment: Cells are treated with a range of concentrations of the MET inhibitor for a specified duration.

  • Cell Lysis: Following treatment, cells are lysed to extract proteins.

  • Quantification of Phospho-MET: The levels of phosphorylated MET and total MET are quantified using methods such as Western blotting or ELISA with specific antibodies.

  • Data Analysis: The ratio of phosphorylated MET to total MET is calculated for each inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in MET phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: Human cancer cells (e.g., U-87 MG or HT-29) are subcutaneously or orthotopically implanted into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. The test inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The percentage of Tumor Growth Inhibition (TGI) is calculated. Other endpoints may include survival analysis.

Visualizing Pathways and Processes

MET Signaling Pathway

The MET signaling cascade is a complex network of interactions that drive key cellular processes. The diagram below illustrates a simplified overview of this pathway and the point of intervention for MET kinase inhibitors.

MET_Signaling_Pathway Simplified MET Signaling Pathway HGF HGF MET MET Receptor HGF->MET Binds and Activates GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Cell_Processes Cell Proliferation, Survival, Motility, Invasion RAF_MEK_ERK->Cell_Processes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Processes Inhibitor This compound / Cabozantinib Inhibitor->MET Inhibits

Caption: Simplified MET Signaling Pathway and Inhibitor Action.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel MET kinase inhibitor involves a series of in vitro and in vivo experiments to characterize its potency and efficacy.

Inhibitor_Evaluation_Workflow Workflow for MET Kinase Inhibitor Evaluation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Phospho Cellular MET Phosphorylation Assay (Target Engagement) Biochem_Assay->Cell_Phospho Cell_Prolif Cell Proliferation Assay (Cellular Efficacy) Cell_Phospho->Cell_Prolif In_Vivo In Vivo Xenograft Studies (Anti-Tumor Efficacy) Cell_Prolif->In_Vivo Lead_Opt Lead Optimization / Preclinical Development In_Vivo->Lead_Opt

Caption: Experimental Workflow for MET Inhibitor Evaluation.

Logical Comparison of Inhibitor Characteristics

This diagram provides a high-level comparison of the key attributes of the this compound derivatives and Cabozantinib.

Caption: Key Characteristics of Compared MET Inhibitors.

Conclusion

This head-to-head comparison reveals two distinct strategies for targeting the MET kinase. The This compound scaffold represents a promising avenue for the development of highly potent and potentially more selective MET inhibitors. The in vivo data for compound 13f, demonstrating significant tumor growth inhibition at a 50 mg/kg dose, is particularly noteworthy and suggests a strong therapeutic potential.[4]

Cabozantinib , on the other hand, is a clinically validated multi-kinase inhibitor with potent activity against MET and other key drivers of tumor progression and angiogenesis.[1][2] Its broad target profile may offer advantages in overcoming resistance mechanisms mediated by pathway redundancy. The extensive preclinical and clinical data support its established role in cancer therapy.

For researchers and drug development professionals, the choice between a selective and a multi-targeted inhibitor depends on the specific therapeutic strategy. The this compound derivatives offer the potential for a more focused therapeutic intervention with a potentially different side-effect profile, while Cabozantinib provides a robust, multi-pronged attack on tumor growth and its microenvironment. Further investigation into the cellular activity and selectivity profile of the this compound class is warranted to fully elucidate its therapeutic potential relative to established multi-kinase inhibitors like Cabozantinib.

References

Comparative Analysis of 2,7-Naphthyridin-1(2H)-one Derivative 17c and Cabozantinib as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the binding interactions and inhibitory activities of a novel 2,7-Naphthyridin-1(2H)-one-based kinase inhibitor in comparison to the established multi-kinase inhibitor, Cabozantinib.

This guide provides a comprehensive comparison of the binding interactions and inhibitory potency of a promising this compound derivative, compound 17c, against its target kinase, MET. For benchmarking purposes, its performance is compared with Cabozantinib, a well-established multi-kinase inhibitor that also targets MET and AXL. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel kinase inhibitors.

Data Presentation: Inhibitor Potency

The inhibitory activities of compound 17c and Cabozantinib against their respective target kinases were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
This compound Derivative (17c) MET13.8[1][2]
Cabozantinib MET1.3[3][4][5]
AXL7[3][4]
VEGFR20.035[3][4]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The following is a detailed methodology for a typical in vitro luminescence-based kinase assay used to determine the IC50 values of kinase inhibitors. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro potency of a test compound (e.g., this compound derivative 17c or Cabozantinib) against a target kinase (e.g., MET or AXL).

Materials:

  • Recombinant human kinase (e.g., MET, AXL)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection reagent)

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a microplate well, add the kinase assay buffer.

    • Add the test compound at various concentrations. Include a DMSO-only control (vehicle).

    • Add the recombinant kinase and the kinase-specific substrate.

    • Allow the plate to incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the MET/AXL signaling pathway, a general experimental workflow for kinase inhibitor screening, and the logical relationship of the compounds to their targets.

MET_AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AXL->PI3K AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: Simplified MET and AXL signaling pathways.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow A Compound Library (e.g., 2,7-Naphthyridinone derivatives) B In Vitro Kinase Assay (Luminescence-based) A->B C Primary Hit Identification (Potent Inhibitors) B->C D IC50 Determination (Dose-Response Curve) C->D E Selectivity Profiling (Against other kinases) D->E F Lead Compound (e.g., 17c) E->F

Caption: General workflow for kinase inhibitor screening.

Inhibitor_Target_Relationship cluster_inhibitors Inhibitors cluster_targets Target Kinases Inhibitor_17c This compound Derivative (17c) MET MET Inhibitor_17c->MET Inhibits (Selective) Cabozantinib Cabozantinib Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits

Caption: Logical relationship of inhibitors to their targets.

References

Unveiling the Kinome Selectivity of 2,7-Naphthyridin-1(2h)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed selectivity profiling of a 2,7-Naphthyridin-1(2h)-one derivative across the human kinome, offering a comparative analysis against the multi-kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor selectivity and its implications for therapeutic development.

A novel derivative of this compound has been identified as a potent and selective inhibitor of MET and AXL kinases, two key drivers in cancer progression and metastasis.[1] In contrast, Cabozantinib is a broader spectrum inhibitor, targeting multiple receptor tyrosine kinases including MET, AXL, VEGFRs, RET, KIT, and others.[2][3][4] Understanding the nuanced differences in their kinome profiles is crucial for predicting efficacy, potential off-target effects, and mechanisms of resistance.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a selective this compound derivative and Cabozantinib against a panel of kinases. The data highlights the focused activity of the naphthyridinone derivative on MET and AXL, while Cabozantinib demonstrates a broader range of potent inhibition across several kinase families.

Kinase TargetThis compound Derivative IC₅₀ (nM)Cabozantinib IC₅₀ (nM)
MET 13.8 [1]1.3 [2]
AXL 17.2 [1]7
VEGFR2>10000.035 [2]
RETNot Reported4
KITNot Reported4.6
FLT1Not Reported12
FLT3Not Reported11.3
FLT4Not Reported6
TIE2Not Reported14.3

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

KINOMEscan™ Selectivity Profiling

The kinase selectivity profiling was performed using the KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Fusion Proteins: Kinases are produced as fusion proteins with a DNA tag.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates a stronger interaction between the compound and the kinase. For compounds showing significant inhibition, a Kd (dissociation constant) is determined by running a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (% of Control) qPCR->Data

KINOMEscan™ Experimental Workflow

met_axl_pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT STAT Pathway MET->STAT AXL AXL AXL->PI3K_AKT AXL->RAS_MAPK Naphthyridinone This compound Derivative Naphthyridinone->MET inhibits Naphthyridinone->AXL inhibits Cabozantinib Cabozantinib Cabozantinib->MET inhibits Cabozantinib->AXL inhibits Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Invasion Invasion PI3K_AKT->Invasion Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

Simplified MET and AXL Signaling Pathways

Conclusion

The selectivity profile of a kinase inhibitor is a critical attribute that influences its therapeutic window. The this compound derivative presented here demonstrates a highly selective inhibition profile for MET and AXL, suggesting a potential for targeted efficacy with a reduced likelihood of off-target effects compared to broader spectrum inhibitors. In contrast, the multi-targeted approach of Cabozantinib, while effective in certain contexts, may be associated with a different side-effect profile due to its activity against a wider range of kinases. This comparative guide provides valuable data and methodologies to aid researchers in the rational design and development of next-generation kinase inhibitors.

References

Cytotoxicity of 2,7-Naphthyridin-1(2h)-one Derivatives: A Comparative Analysis in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of 2,7-naphthyridin-1(2h)-one and its derivatives have highlighted their promising anticancer activities. This guide provides a comparative overview of the cytotoxic effects of these compounds on various cancer cell lines, alongside available data on their impact on normal, non-cancerous cells. The findings suggest a degree of selectivity in some derivatives, warranting further exploration for targeted cancer therapy.

Quantitative Cytotoxicity Data

While a direct comparison of a single this compound derivative across a panel of both cancer and normal cell lines is not extensively documented in a single study, a compilation of data from various sources offers valuable insights. The following table summarizes the cytotoxic activities (IC50 values) of several this compound derivatives against a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Compound 16 HeLaCervical Cancer0.7
HL-60Leukemia0.1
PC-3Prostate Cancer5.1
Lophocladine B -Human Lung Tumor-
-Breast Cancer-
Compound 8i SF-539CNS CancerGI50: 0.70

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. A lower value indicates higher potency.

Significantly, a study focused on the antimicrobial properties of two 2,7-naphthyridine derivatives, compounds 10f and 10j, demonstrated their low cytotoxicity in normal murine fibroblast cell lines (L929)[1]. This suggests that the 2,7-naphthyridine scaffold can be modified to achieve selectivity for pathogenic cells while sparing healthy ones. However, the corresponding anticancer IC50 values for these specific derivatives were not provided in the same study, precluding a direct selectivity ratio calculation.

One study highlighted that a series of naphthyridine derivatives, including compound 16, showed potent cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values as low as 0.1 µM[2][3]. Another naturally occurring 2,7-naphthyridine derivative, Lophocladine B, has also been reported to exhibit cytotoxic activity against human lung and breast cancer cell lines[4]. Furthermore, derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and evaluated, with one compound (8i) showing a GI50 of 0.70 µmol against a central nervous system cancer cell line (SF-539) in the National Cancer Institute's 60-cell line screen[5].

Experimental Protocols

The evaluation of cytotoxicity for this compound derivatives typically involves the following key experimental steps:

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3) and normal cell lines (e.g., L929 fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive the solvent alone.

  • The cells are then incubated with the compounds for a specified period, typically 48 to 72 hours.

Cytotoxicity Assay (MTT Assay):

  • Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation (Stock Solution in DMSO) compound_treatment Compound Treatment (Varying Concentrations) compound_prep->compound_treatment cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

References

A Comparative Analysis of Novel 2,7-Naphthyridinone Derivatives and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a promising new 2,7-naphthyridinone-based PARP inhibitor against established clinical PARP inhibitors. The following sections detail their relative performance, supported by experimental data, and outline the methodologies for key experiments.

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide focuses on a novel benzo[de][1]naphthyridin-7(8H)-one derivative, herein referred to as Compound 41, and benchmarks its performance against the FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the biochemical and cellular potencies of the novel 2,7-naphthyridinone derivative and the established clinical PARP inhibitors.

Table 1: Biochemical Inhibitory Potency against PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)
New 2,7-Naphthyridinone Derivative (Compound 41) 0.31[2][3]Not ReportedNot Applicable
Olaparib 1 - 5[2]1[2]~1-5
Rucaparib 1.4 (Ki)[4]Not ReportedNot Applicable
Niraparib 2.1 - 3.8[5]0.6 - 2.1[5][6]~1.8-3.5
Talazoparib 0.57[7]Not ReportedNot Applicable

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a biochemical assay. Ki represents the inhibition constant.

Table 2: Cellular Inhibitory Potency in BRCA-Deficient Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusCellular IC50 (nM)
New 2,7-Naphthyridinone Derivative (Compound 41) MDA-MB-436Breast CancerBRCA1 mutant< 0.26[2][3]
Olaparib MDA-MB-436Breast CancerBRCA1 mutant4.7[8]
Niraparib MDA-MB-436Breast CancerBRCA1 mutant18[5]
Rucaparib MDA-MB-436Breast CancerBRCA1 mutant2300
Talazoparib MDA-MB-436Breast CancerBRCA1 mutant0.13

Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% in a cell-based assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.

Biochemical PARP Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 enzyme. The amount of incorporated biotin is then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone proteins

    • Biotinylated NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Add assay buffer, histone proteins, and the test compound at various concentrations to the wells of a 384-well plate.

    • Initiate the reaction by adding recombinant PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add streptavidin-HRP conjugate to each well.

    • Incubate to allow binding of the streptavidin-HRP to the biotinylated histones.

    • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436)

    • Complete cell culture medium

    • Test compounds

    • 96-well clear-bottom white plates

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and calculate the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualization

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER facilitates PARP_Inhibitor 2,7-Naphthyridinone or Clinical Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for Cellular Proliferation Assay

Cell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Inhibitors Treatment 4. Treat Cells with Inhibitors Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation Luminescence 6. Measure Luminescence (CellTiter-Glo) Incubation->Luminescence Data_Analysis 7. Calculate IC50 Values Luminescence->Data_Analysis

Caption: Workflow for determining cellular IC50 values of PARP inhibitors.

References

Safety Operating Guide

Proper Disposal of 2,7-Naphthyridin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides a detailed protocol for the proper disposal of 2,7-Naphthyridin-1(2H)-one, a heterocyclic organic compound utilized in pharmaceutical research and development. Adherence to these procedures is essential to protect personnel, the environment, and maintain regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

Before handling this compound for disposal, all personnel must be equipped with the following:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: All handling of the compound, especially if it is in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Quantitative Data Summary: Hazard and Precautionary Statements for a Structurally Similar Compound (6-Methyl-2,7-naphthyridin-1(2H)-one)

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]
General Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Characterization: Classify waste containing this compound as hazardous chemical waste. Due to its nitrogen-containing heterocyclic structure, it may be categorized as a halogen-free organic waste unless it is mixed with halogenated solvents.

  • Waste Segregation: It is crucial to segregate waste streams. Keep waste containing this compound separate from non-hazardous waste and other incompatible chemical waste streams.[2]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure-fitting lid.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[2] The label should also include the appropriate hazard symbols (e.g., irritant).

  • Collection of Solid Waste: For the disposal of solid this compound, place it directly into the designated solid hazardous waste container.[2]

  • Collection of Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container. Avoid splashing.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Don PPE: Before addressing the spill, equip yourself with the full range of PPE as outlined in Section 1.[4]

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop up the material to avoid generating dust.[4]

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the substance.[4]

  • Collect Waste: Place all contaminated materials, including the spilled substance, absorbent materials, and any contaminated cleaning supplies, into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[4]

  • Dispose of Cleaning Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[4]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid or Liquid) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate Waste from Incompatible Materials waste_gen->segregate container Select & Label Hazardous Waste Container collect Collect Waste in Designated Container container->collect segregate->container store Store Sealed Container in Secondary Containment Area collect->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store

References

Essential Safety and Operational Guide for Handling 2,7-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,7-Naphthyridin-1(2H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on safety data for structurally similar compounds. A site-specific risk assessment is recommended to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powder, which is a primary exposure route for potent compounds. A PAPR is recommended for extended operations.[1]
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired for handling hazardous chemicals to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.
Eye Protection Chemical splash goggles and a full-face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[1]
Other Disposable shoe covers and hair coverMinimizes the tracking of contaminants out of the designated handling area.

Operational Plan: Handling Procedures

All manipulations of this compound must be performed in a designated and controlled area, such as a glovebox or a Class II Biological Safety Cabinet, to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Compound Handling: Conduct all manipulations, including weighing, dissolving, and aliquoting, within a primary engineering control (e.g., a certified chemical fume hood, glovebox, or containment isolator).[1]

  • Ventilation: Use only in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and personal clothing.[2][3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed when not in use.[2][3]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection: As a nitrogen-containing heterocyclic compound, it should be treated as a chemical waste. Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The label must include the words "Hazardous Waste," the full chemical name, and any known hazard symbols.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][3][4] Do not let the product enter drains, other waterways, or soil.[2]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in fume hood/glovebox) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don all required PPE prep_area Prepare designated handling area prep_ppe->prep_area weigh Weigh compound prep_area->weigh dissolve Dissolve/Aliquot weigh->dissolve storage Store in a cool, dry, ventilated area dissolve->storage cleanup Clean work area dissolve->cleanup decontaminate Decontaminate equipment cleanup->decontaminate waste_collection Collect in labeled hazardous waste container decontaminate->waste_collection waste_disposal Dispose via licensed EHS provider waste_collection->waste_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Naphthyridin-1(2h)-one
Reactant of Route 2
2,7-Naphthyridin-1(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.